(4S)-4-METHYL-L-PROLINE HCL
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDINRBTKBFNDD-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201481-62-1 | |
| Record name | (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of C6H12ClNO2: Synthesis, Analysis, and Biological Significance
This guide provides a comprehensive technical overview of representative isomers of the molecular formula C6H12ClNO2. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, analytical methodologies, and biological relevance of these compounds. This document moves beyond a simple recitation of facts to explain the rationale behind experimental choices, ensuring a deeper understanding of the subject matter.
Introduction: The Diverse World of C6H12ClNO2 Isomers
The molecular formula C6H12ClNO2 represents a multitude of structural and stereoisomers, each with potentially unique chemical and biological properties. The presence of chlorine, nitrogen, and oxygen atoms allows for a wide array of functional groups, including amino acid derivatives, nitroalkanes, and others. This diversity makes a systematic exploration of these isomers crucial for fields ranging from synthetic chemistry to pharmacology. This guide will focus on two prominent and illustrative isomers: Methyl L-prolinate hydrochloride and 1-Chloro-6-nitrohexane, while also acknowledging the broader isomeric landscape.
Isomer Focus 1: Methyl L-prolinate hydrochloride
Methyl L-prolinate hydrochloride is the hydrochloride salt of the methyl ester of the naturally occurring amino acid L-proline. Its constrained cyclic structure and chirality make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals.[1]
Physicochemical Properties
Methyl L-prolinate hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents.[1] Its stability is enhanced by the hydrochloride salt form, which protects the amino acid ester from degradation and improves its shelf life and handling characteristics.[2][3]
| Property | Value | Source |
| Molecular Weight | 165.62 g/mol | |
| Melting Point | 69-71 °C | [4] |
| Boiling Point | 55 °C at 11 mmHg | [4] |
| Optical Rotation ([α]20/D) | -31° (c=0.5 in H2O) | [5] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [4] |
| Stability | Hygroscopic | [4] |
Synthesis of Methyl L-prolinate hydrochloride
The synthesis of Methyl L-prolinate hydrochloride is typically achieved through the esterification of L-proline. Several methods exist, with the choice of reagent influencing reaction conditions and yield.
This is a common and high-yielding method.[6] Thionyl chloride (SOCl2) reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification of the carboxylic acid.
Experimental Protocol: Synthesis of Methyl L-prolinate hydrochloride using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-proline (e.g., 10.2 g, 88.6 mmol) in methanol (60 mL).[4]
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (e.g., 7.10 mL, 97.5 mmol) dropwise to the stirred suspension.[4] The addition is exothermic and should be done with care.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24-29 hours.[4][6]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol and unreacted thionyl chloride by rotary evaporation under reduced pressure.[4]
-
Isolation: The resulting residue is Methyl L-prolinate hydrochloride, which can be further purified by recrystallization if necessary.
An alternative and operationally simpler method involves the use of trimethylchlorosilane (TMSCl) in methanol.[1] This method avoids the handling of the highly reactive and toxic thionyl chloride.
Experimental Protocol: Synthesis of Methyl L-prolinate hydrochloride using TMSCl
-
Reaction Setup: In a round-bottom flask, place L-proline (0.1 mol).
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid with stirring.[1]
-
Reaction: Add methanol (100 mL) and stir the resulting mixture at room temperature for 12-24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to yield Methyl L-prolinate hydrochloride.[1]
Caption: General workflow for the synthesis and purification of Methyl L-prolinate hydrochloride.
Analytical Characterization
The identity and purity of Methyl L-prolinate hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. The 1H NMR spectrum of a related compound, trans-4-hydroxy-L-proline methyl ester hydrochloride, shows the methyl ester peak as a singlet around 3.75 ppm.[7] For Methyl L-prolinate hydrochloride, the methine proton (NCHCOO) is expected to appear in the range of 4.0-5.0 ppm.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of Methyl L-prolinate hydrochloride. This technique uses a chiral stationary phase to separate the L- and D-enantiomers.
-
Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization to increase volatility.[9]
Experimental Protocol: Chiral HPLC Analysis of Amino Acid Esters
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[10]
-
Mobile Phase Preparation: A common mobile phase for chiral separations is a mixture of hexane and isopropanol (IPA), for example, in a 90:10 ratio.[10] The mobile phase should be degassed by sonication before use.[10]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject the sample and record the chromatogram. The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification.
Biological and Synthetic Applications
Methyl L-prolinate hydrochloride is a key intermediate in the synthesis of a variety of biologically active molecules. Proline and its derivatives are known to have significant roles in protein structure and have been incorporated into various therapeutic agents.[12] The pharmacological activities of proline derivatives are diverse, with some showing psychotropic effects.[13]
Isomer Focus 2: 1-Chloro-6-nitrohexane
1-Chloro-6-nitrohexane is a linear bifunctional molecule with a chlorine atom at one end and a nitro group at the other. This structure allows for a range of chemical transformations, making it a potentially useful synthetic intermediate.
Physicochemical Properties
Detailed experimental data for 1-Chloro-6-nitrohexane is less readily available than for Methyl L-prolinate hydrochloride. However, its properties can be estimated based on its structure and the properties of similar compounds.
| Property | Value (Computed/Estimated) | Source |
| Molecular Weight | 165.62 g/mol | [14] |
| IUPAC Name | 1-chloro-6-nitrohexane | [14] |
| Molecular Formula | C6H12ClNO2 | [14] |
Synthesis of 1-Chloro-6-nitrohexane
The synthesis of 1-Chloro-6-nitrohexane can be envisioned through several routes, typically involving the introduction of the chloro and nitro functionalities onto a hexane backbone. A plausible approach would involve the conversion of a diol or a halo-alcohol.
Conceptual Synthetic Protocol: Synthesis of 1-Chloro-6-nitrohexane
-
Starting Material: 6-Chloro-1-hexanol could serve as a suitable precursor. This can be synthesized from 1,6-hexanediol.
-
Nitration: The hydroxyl group of 6-chloro-1-hexanol can be converted to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a nitrite salt (e.g., sodium nitrite) to introduce the nitro group. Alternatively, direct nitration methods could be explored, though these may be less selective.
Caption: A conceptual two-step synthesis of 1-Chloro-6-nitrohexane from 1,6-hexanediol.
Analytical Characterization
The characterization of 1-Chloro-6-nitrohexane would rely on standard spectroscopic methods.
-
NMR Spectroscopy: 1H and 13C NMR would be used to confirm the carbon skeleton and the positions of the chloro and nitro groups. The protons adjacent to the chlorine and nitro groups would show characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-Cl stretching vibrations and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 and 1350 cm-1).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, including the characteristic isotopic signature of chlorine.[6]
Potential Biological Activity and Toxicology
The biological effects of 1-Chloro-6-nitrohexane are not well-documented. However, the toxicology of related compound classes, such as chlorinated alkanes and nitroalkanes, raises potential concerns.
-
Chlorinated Alkanes: These compounds are known for their persistence in the environment and potential for bioaccumulation. Some chlorinated hydrocarbons act as neurotoxins.[15]
-
Nitroalkanes: Some nitroalkanes are known to be toxic and potentially carcinogenic.[16] The nitro group can be metabolically reduced to reactive intermediates that can cause cellular damage.[3][9]
Given these potential hazards, handling 1-Chloro-6-nitrohexane would require appropriate safety precautions in a laboratory setting.
Broader Isomeric Landscape and Future Directions
The two isomers discussed in detail represent only a fraction of the possible structures for C6H12ClNO2. Other potential isomers include:
-
Positional isomers: The chloro and nitro groups could be at different positions on the hexane chain.
-
Branched-chain isomers: The carbon skeleton could be branched (e.g., methylpentane or dimethylbutane derivatives).
-
Functional group isomers: The atoms could be arranged to form different functional groups, such as chloro-substituted amino acid esters of other amino acids, or compounds containing amide or other nitrogen and oxygen functionalities.
-
Stereoisomers: For chiral molecules, enantiomers and diastereomers will exist, each potentially having different biological activities.
The exploration of this broader isomeric landscape presents opportunities for the discovery of novel compounds with unique properties and applications. High-throughput synthesis and screening methods could be employed to systematically investigate the biological activities of a library of C6H12ClNO2 isomers.
Conclusion
The molecular formula C6H12ClNO2 encompasses a rich diversity of chemical structures with a range of potential applications and biological effects. This guide has provided a detailed technical overview of two representative isomers, Methyl L-prolinate hydrochloride and 1-Chloro-6-nitrohexane, highlighting the importance of understanding their synthesis, properties, and analysis. As a versatile chiral building block, Methyl L-prolinate hydrochloride holds significant value in synthetic and medicinal chemistry. In contrast, the properties and applications of 1-Chloro-6-nitrohexane are less explored, but its structure suggests potential as a synthetic intermediate, with toxicological considerations based on related compound classes. Further research into the broader isomeric landscape of C6H12ClNO2 is warranted to unlock the full potential of this diverse class of molecules.
References
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- CN106083684A - The preparation method of proline esters hydrochlorate.
-
Relative Reactivity of Amino Acids with Chlorine in Mixtures. ResearchGate. [Link]
-
Toxicological Profile for Hexachlorocyclohexane (HCH). Agency for Toxic Substances and Disease Registry. [Link]
-
Properties, metabolisms, and applications of (L)-proline analogues. PubMed. [Link]
- CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances.
-
PubChem. National Center for Biotechnology Information. [Link]
-
25 constitutional isomers of molecular formula C6H12... Doc Brown's Chemistry. [Link]
-
1-Chloro-6-nitrohexane | C6H12ClNO2. PubChem. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Methylene Chloride. NCBI Bookshelf. [Link]
-
Acyclic C6H12 Isomers. YouTube. [Link]
-
Synthesis of 6-chlorohexanol. ResearchGate. [Link]
-
Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed. [Link]
- CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Alkanes, C14-17, chloro-: Environment tier II assessment. Australian Government Department of Health. [Link]
-
Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
L-Proline methyl ester hydrochloride, CAS No. 2133-40-6. iChemical. [Link]
-
Data-Driven Chemistry Design Workflow. Dotmatics. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
- US5212158A - Derivatives of l-proline, their preparation and their biological uses.
-
Toxicology Report No. S.0052729-18, June 2021. DTIC. [Link]
-
HPLC manual (for chiral HPLC analysis). chem.wisc.edu. [Link]
-
1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. ResearchGate. [Link]
-
DOT Language. Graphviz. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]
-
Drawing a signal-flow diagram as in SICP. Stack Overflow. [Link]
-
Mass Spectrometry. MSU Chemistry. [Link]
-
Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
Insight into binding of alkanes to transition metals from NMR spectroscopy of isomeric pentane and isotopically labeled alkane complexes. PubMed. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chloromethane. NCBI. [Link]
-
Visualizing Signal Flow in Cell Signaling Model. Robert Osazuwa Ness. [Link]
-
25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Mass Spectroscopy - Halo-isotopes. YouTube. [Link]
-
Building diagrams using graphviz. Chad's Blog. [Link]
Sources
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkanes | OpenOChem Learn [learn.openochem.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to (2S,4S)-4-Methylpyrrolidine-2-carboxylic Acid: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, a conformationally constrained proline analog, has emerged as a valuable chiral building block in medicinal chemistry and peptide science. Its unique stereochemistry, featuring a methyl group at the C4 position, significantly influences the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. This guide provides a comprehensive overview of its structure, stereoselective synthesis, detailed analytical characterization, and its strategic application in the design of novel therapeutics, particularly in the development of protease inhibitors. By elucidating the causal relationship between its structure and its impact on peptide conformation, this document serves as a technical resource for researchers leveraging this proline surrogate to enhance the pharmacological properties of bioactive molecules.
Introduction: The Significance of Conformational Constraint in Drug Design
The introduction of conformational constraints into peptide and small-molecule drug candidates is a powerful strategy to enhance their biological activity, metabolic stability, and oral bioavailability. Proline and its analogs are particularly effective in this regard due to the cyclic nature of the pyrrolidine ring, which restricts the backbone dihedral angle φ. (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is a proline surrogate that offers a nuanced approach to conformational control. The methyl group at the C4 position acts as a stereochemical lever, influencing the local geometry of the molecule and, by extension, the global conformation of a peptide chain. This targeted modification allows for the fine-tuning of ligand-receptor interactions and the optimization of pharmacokinetic profiles. This guide will delve into the specific structural features of the (2S,4S) isomer and its practical implications in drug discovery.
Molecular Structure and Physicochemical Properties
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid. The stereochemistry at both the C2 and C4 positions is crucial for its conformational effects.
| Property | Value | Source |
| IUPAC Name | (2S,4S)-4-methylpyrrolidine-2-carboxylic acid | [1] |
| CAS Number | 6734-41-4 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 238-240 °C | [2] |
The hydrochloride salt is also commonly used and has a CAS number of 201481-62-1.[1]
Stereochemistry and Conformational Implications
The defining feature of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is the cis relationship between the carboxylic acid at C2 and the methyl group at C4. This stereochemical arrangement has a profound impact on the puckering of the pyrrolidine ring. Proline rings exist in two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up). The (2S,4S) stereoisomer preferentially adopts a Cγ-endo pucker. This conformational bias, in turn, influences the cis/trans isomerization of the preceding peptide bond. Theoretical studies have shown that the (2S,4S)-4-methylproline residue has a notable effect on the conformational preferences and prolyl cis-trans isomerizations in peptides.[3]
Stereoselective Synthesis
The synthesis of enantiomerically pure (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is critical for its application in drug development. Several stereoselective routes have been reported, with a notable and robust method starting from the readily available chiral precursor, (2S)-pyroglutamic acid.[4]
Synthesis from (2S)-Pyroglutamic Acid
A robust and stereoselective synthesis of (2S,4S)-methylproline has been developed starting from (2S)-pyroglutamic acid.[4][5] This method provides a practical and scalable route to the desired isomer.
Experimental Protocol:
-
Protection: The starting material, (2S)-pyroglutamic acid, is first protected to allow for selective modification.
-
Introduction of the Methyl Group: A key step involves the stereoselective introduction of the methyl group at the C4 position.
-
Ring Opening and Reduction: The pyroglutamate ring is then opened, followed by reduction to form the pyrrolidine ring.
-
Deprotection: The final step involves the removal of protecting groups to yield the target (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.
This synthetic approach is advantageous due to the high diastereoselectivity achieved in the methylation step, ensuring the desired cis stereochemistry.[5]
Analytical Characterization
The unambiguous identification and purity assessment of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the connectivity and stereochemistry of the molecule. Key signals include the proton at C2, the protons on the pyrrolidine ring, and the methyl group protons. The coupling constants between these protons can help confirm the cis relationship between the substituents at C2 and C4.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the six carbon atoms in the molecule. The chemical shift of the carboxylic acid carbon is typically in the range of 170-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid displays characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, while a strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The N-H stretching of the secondary amine in the pyrrolidine ring is also observable.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The exact mass can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The unique conformational properties of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid make it a valuable building block for modulating the structure and activity of therapeutic peptides and small molecules.
Protease Inhibitors
A significant application of this proline analog is in the design of protease inhibitors, particularly for Hepatitis C Virus (HCV) NS3/4A protease.[6][7] The incorporation of 4-substituted prolines at the P2 position of the inhibitor can significantly enhance binding affinity and selectivity. The conformational constraint imposed by the (2S,4S)-methylproline can orient the other pharmacophoric groups for optimal interaction with the enzyme's active site.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] The design of potent and selective DPP-IV inhibitors often involves the use of proline mimetics. The stereochemistry of the proline analog is critical for achieving high inhibitory activity. While various proline derivatives have been explored, the use of conformationally locked analogs like (2S,4S)-4-methylproline can lead to improved potency and selectivity.[9]
Modulating Peptide Conformation for Enhanced Stability and Activity
The incorporation of (2S,4S)-4-methylproline into peptides can be used to favor specific secondary structures, such as β-turns or polyproline II helices.[10] This can lead to peptides with enhanced metabolic stability and improved biological activity. The stereochemistry of the 4-methyl group is a key determinant for the successful incorporation and the resulting conformational impact.[4]
Conclusion
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its well-defined stereochemistry provides a predictable means of influencing molecular conformation, which is a critical determinant of biological activity. The availability of robust stereoselective synthetic routes has made this building block more accessible for incorporation into drug candidates. As our understanding of the intricate relationship between structure and function continues to grow, the strategic use of conformationally constrained amino acids like (2S,4S)-4-methylproline will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
References
-
PubChem. (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324-6328. [Link]
-
Kang, Y. K., Byun, B. J., & Park, H. S. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers, 95(1), 51–61. [Link]
-
Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). Supporting Information: A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]
-
Kang, Y. K., & Park, H. S. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 38(7), 2831-2840. [Link]
-
MedCrave. (2017). HCV NS3/4A Protease and its Emerging Inhibitors. MOJ Proteomics & Bioinformatics. [Link]
-
National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
PubMed. (2004). Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. [Link]
-
National Center for Biotechnology Information. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. PLoS One. [Link]
Sources
- 1. (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 50998246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid , 98% , 6734-41-4 - CookeChem [cookechem.com]
- 3. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]
- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pure.ul.ie [pure.ul.ie]
- 10. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Solubility Landscape of (4S)-4-METHYL-L-PROLINE HCL: A Technical Guide for Drug Development Professionals
Abstract
(4S)-4-Methyl-L-proline and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry, offering unique conformational constraints in peptide and small molecule drug design.[1] The hydrochloride salt, (4S)-4-METHYL-L-PROLINE HCL, is a common form for handling and formulation, making a thorough understanding of its solubility profile in organic solvents paramount for successful drug development. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of its dissolution behavior, enabling informed decisions in process chemistry, formulation, and analytical method development.
Introduction: The Significance of this compound in Modern Drug Discovery
(4S)-4-Methyl-L-proline is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry.[2] Its unique stereochemistry and the conformational rigidity imparted by the pyrrolidine ring make it a valuable chiral building block for synthesizing novel therapeutic agents.[3] The incorporation of 4-methylproline analogues into drug candidates can lead to enhanced metabolic stability, improved binding affinity, and desirable pharmacokinetic properties.[1]
The hydrochloride salt form of (4S)-4-METHYL-L-PROLINE offers advantages in terms of stability and handling. However, as with many amine hydrochlorides, its solubility can vary dramatically across different solvent systems. This variability presents both challenges and opportunities in drug development. A comprehensive understanding of its solubility is critical for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Development: Designing oral, parenteral, and topical dosage forms with optimal drug loading and bioavailability.
-
Analytical Method Development: Establishing robust methods for quality control and characterization.
This guide will delve into the physicochemical properties of this compound that govern its solubility and provide a detailed experimental protocol for its determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For this compound (Molecular Formula: C₆H₁₁NO₂·HCl, Molecular Weight: 165.62 g/mol [4]), the key factors are:
-
Polarity and Ionization: As a hydrochloride salt of an amino acid, the molecule is highly polar and exists in an ionized state. The presence of the protonated amine and the carboxylic acid functional groups allows for strong electrostatic interactions and hydrogen bonding.[5]
-
Hydrogen Bonding: The molecule has both hydrogen bond donors (the secondary amine and carboxylic acid proton) and acceptors (the carbonyl oxygen and the chloride ion).[6] This capacity for extensive hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.
-
Crystal Lattice Energy: In the solid state, the ionic nature of the salt leads to a stable crystal lattice. Overcoming this lattice energy is a prerequisite for dissolution and requires strong solute-solvent interactions.
-
Methyl Group: The methyl group at the 4-position introduces a degree of hydrophobicity, which can subtly modulate its solubility in less polar organic solvents compared to unsubstituted L-proline.
The interplay of these factors suggests that this compound will exhibit higher solubility in polar protic solvents that can effectively solvate both the cation and the anion through hydrogen bonding and dipole-ion interactions. Its solubility is expected to be lower in non-polar and aprotic solvents that cannot disrupt the strong ionic interactions of the crystal lattice.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[7]
Materials and Equipment
-
A range of organic solvents of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted below:
Figure 1: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for screening is ambient temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC. A standard curve of this compound should be prepared to accurately determine the concentration in the samples.
-
The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
-
Expected Solubility Profile and Data Interpretation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of strong hydrogen bonding and ion-dipole interactions, effectively solvating the protonated amine, carboxylic acid, and chloride ion.[5][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High polarity and ability to act as hydrogen bond acceptors can solvate the cation, but may be less effective at solvating the chloride anion compared to protic solvents.[9] |
| Less Polar | Acetonitrile, Acetone | Low to Moderate | Lower polarity and reduced ability to form strong hydrogen bonds limit their capacity to overcome the crystal lattice energy. |
| Non-polar | Toluene, Hexane, Dichloromethane | Very Low / Insoluble | Lack the polarity and hydrogen bonding capability to interact favorably with the ionic and polar functional groups of the solute. |
The relationship between solvent properties and the resulting solubility data is crucial for informed decision-making in drug development.
Figure 2: Application of solubility data in drug development.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is a cornerstone for its effective utilization in drug discovery and development. While readily available public data is scarce, this guide provides the theoretical framework and a detailed, practical protocol for its experimental determination. By systematically evaluating its solubility profile, researchers can de-risk development pathways, optimize manufacturing processes, and accelerate the progression of novel drug candidates containing this valuable chiral building block.
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-Proline. Molbank, 2025(1), M1931. [Link]
-
PubChem. (4S)-1-Fmoc-4-methyl-L-proline. Retrieved from [Link]
-
Solubility of Things. Proline. Retrieved from [Link]
-
Wang, S., Song, L., Du, S., & Wang, J. (2018). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data, 63(8), 2946–2954. [Link]
Sources
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 201481-62-1 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Labyrinth of CAR-T Cell Commercialization: An In-depth Technical Guide to Suppliers and Availability
Introduction: The journey of a Chimeric Antigen Receptor (CAR) T-cell therapy from a laboratory concept to a commercially available life-saving treatment is a testament to groundbreaking scientific innovation. This path, however, is paved with intricate manufacturing processes, each step demanding meticulous attention to detail, stringent quality control, and a reliable supply of high-quality reagents and cutting-edge instrumentation. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape for CAR-T cell therapy development. We will dissect the critical stages of the manufacturing workflow, from T-cell sourcing to final product characterization, and identify key suppliers and commercially available solutions that empower the translation of these revolutionary therapies from the bench to the bedside.
I. The Foundation: Sourcing and Isolation of T-Cells
The entire CAR-T manufacturing process hinges on the quality of the initial T-cell population. The choice of starting material, typically peripheral blood mononuclear cells (PBMCs) obtained through leukapheresis, and the subsequent T-cell isolation method, directly impacts the final product's efficacy and safety. The U.S. Food and Drug Administration (FDA) provides guidance on the development of CAR-T cell products, emphasizing the need for consistent and well-characterized starting materials.[1][2][3]
A. Leukapheresis and Starting Material Considerations
The process begins with the collection of a patient's white blood cells via leukapheresis. It is crucial to adhere to current Good Tissue Practice (cGTP) requirements during this phase to ensure the quality and safety of the starting material.[1] The FDA mandates that procedures for collection are consistent across different sites to support consistent product manufacturing.[3]
B. T-Cell Isolation: Technologies and Key Suppliers
Following collection, T-cells are isolated from the heterogeneous PBMC population. The two most prevalent methods for clinical-grade T-cell isolation are Magnetic-Activated Cell Sorting (MACS) and immunomagnetic beads (e.g., Dynabeads).
-
Magnetic-Activated Cell Sorting (MACS): This technology utilizes superparamagnetic microbeads conjugated to antibodies that target specific cell surface markers. The labeled cells are then passed through a column within a magnetic field, retaining the target cells while allowing unlabeled cells to flow through.
-
Immunomagnetic Beads (Dynabeads™): These are uniform, superparamagnetic beads coated with antibodies. They bind to target cells in suspension, and the bead-cell complexes are then isolated using a magnet.
The choice between these technologies often depends on factors such as desired purity, recovery, processing time, and scalability.
Table 1: Comparison of Commercial T-Cell Isolation Kits
| Feature | Miltenyi Biotec (MACS) | Thermo Fisher Scientific (Dynabeads™) |
| Technology | MACS® MicroBeads | Dynabeads™ Magnetic Separation |
| Key Products | CliniMACS® CD4 Reagent, CliniMACS® CD8 Reagent | Dynabeads™ CD3/CD28 CTS™ |
| GMP Grade Available | Yes | Yes |
| Automation Compatibility | CliniMACS® Plus, CliniMACS Prodigy® | Gibco™ CTS™ DynaCellect™ Magnetic Separation System |
| Principle | Positive or untouched selection | Positive or untouched selection |
Experimental Protocol: T-Cell Isolation using MACS Technology
-
Prepare PBMCs: Start with a leukapheresis product and perform density gradient centrifugation to isolate PBMCs.
-
Labeling: Resuspend PBMCs in a suitable buffer and add the appropriate MACS MicroBeads (e.g., CD4 or CD8 MicroBeads). Incubate at 4-8°C for the recommended duration.
-
Magnetic Separation: Place a MACS column in the magnetic field of a MACS Separator.
-
Washing: Rinse the column with buffer.
-
Cell Application: Apply the labeled cell suspension onto the column. The magnetically labeled cells are retained.
-
Elution of Unlabeled Cells: Wash the column with buffer to remove all unlabeled cells.
-
Elution of Labeled Cells: Remove the column from the magnetic field and place it on a collection tube. Add buffer and firmly push the plunger into the column to elute the magnetically labeled T-cells.
II. The Spark of Activation: Priming T-Cells for Engineering
T-cell activation is a prerequisite for efficient gene transfer. This process mimics the natural activation of T-cells by antigen-presenting cells (APCs) and is typically achieved using anti-CD3 and anti-CD28 antibodies.[4] These antibodies can be presented in various formats, including coated on magnetic beads or as soluble tetramer complexes.
A. Anti-CD3/CD28 Co-stimulation
The engagement of the T-cell receptor (TCR) by an anti-CD3 antibody (Signal 1) and the co-stimulatory molecule CD28 by an anti-CD28 antibody (Signal 2) triggers a signaling cascade that leads to T-cell proliferation and cytokine production.[4]
dot
Caption: Overview of the CAR-T cell expansion process.
V. Automation and Closed Systems: The Future of CAR-T Manufacturing
Traditional CAR-T manufacturing involves several open, manual steps, which increases the risk of contamination and introduces variability. To address these challenges, there is a strong trend towards the adoption of automated, closed manufacturing systems. These "all-in-one" platforms integrate multiple manufacturing steps into a single, closed instrument, reducing manual labor and improving process consistency.
Table 5: Comparison of Automated, Closed CAR-T Manufacturing Platforms
| Platform | Manufacturer | Key Features |
| CliniMACS Prodigy® | Miltenyi Biotec | Integrates T-cell isolation, activation, transduction, and expansion. [5][6] |
| Cocoon® Platform | Lonza | Flexible and customizable for various cell therapy processes. [7][8][9][10][11] |
A comparison of different manufacturing platforms, including static bags, the CliniMACS Prodigy®, Cytiva's Xuri™ W25, and the G-Rex®, revealed significant differences in cell expansion rates and the resulting T-cell phenotypes. [12]
VI. The Final Hurdle: Characterization and Quality Control
Before a CAR-T cell product can be released for patient infusion, it must undergo a battery of quality control (QC) tests to ensure its safety, purity, and potency. Flow cytometry is an indispensable tool for CAR-T cell characterization.
A. Flow Cytometry for CAR-T Cell Analysis
Multi-color flow cytometry is used to assess several critical quality attributes, including:
-
Identity: Confirming the presence of T-cells (CD3+) and the appropriate CD4:CD8 ratio.
-
Purity: Quantifying the percentage of CAR-expressing T-cells.
-
Viability: Ensuring a high percentage of live cells.
-
Phenotype: Characterizing the memory and exhaustion status of the CAR-T cells. Table 6: Representative Multi-Color Flow Cytometry Panel for CAR-T Cell Characterization
| Marker | Fluorochrome | Purpose | Supplier Example |
| CD45 | PerCP | Leukocyte marker | R&D Systems [13] |
| CD3 | FITC | T-cell marker | Bio-Rad |
| CD4 | PE-Cy7 | T-helper cell marker | Novus Biologicals [13] |
| CD8 | Alexa Fluor 405 | Cytotoxic T-cell marker | R&D Systems [13] |
| CAR Expression | PE or APC | Quantification of CAR+ cells | Immunostep, Miltenyi Biotec |
| CD14 | Alexa Fluor 700 | Monocyte marker (negative selection) | R&D Systems [13] |
| CD56 | PE | NK cell marker (negative selection) | R&D Systems [13] |
B. Potency and Cytotoxicity Assays
Potency assays are required to demonstrate the biological activity of the CAR-T cell product. These assays measure the ability of the CAR-T cells to kill target tumor cells and produce effector cytokines. [14]
-
Cytotoxicity Assays: Co-culture of CAR-T cells with target tumor cells, followed by measurement of target cell lysis using methods like flow cytometry or lactate dehydrogenase (LDH) release assays. [15][9][16]* Cytokine Release Assays: Measurement of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) released by CAR-T cells upon target cell recognition, typically using ELISA or multiplex bead-based assays. [17] Several companies, including Accellix, offer automated platforms for flow cytometry-based potency assays. [18]
VII. Conclusion: A Collaborative Ecosystem for Innovation
The commercial availability of a wide range of reagents, kits, and instrumentation has been instrumental in the rapid advancement of CAR-T cell therapies. The landscape is characterized by a dynamic interplay between therapeutic developers and a robust network of suppliers and CDMOs. As the field continues to evolve, with a focus on allogeneic "off-the-shelf" therapies and treatments for solid tumors, the demand for innovative and scalable manufacturing solutions will only intensify. This guide provides a foundational understanding of the current commercial landscape, empowering researchers and developers to make informed decisions as they navigate the complex but rewarding path of bringing next-generation cell therapies to patients in need.
References
- Regulatory Requirements For CAR-T Starting M
- CD19 CAR T Cell Flow Cytometry Panel - R&D Systems.
- IL-7 and IL-21 are superior to IL-2 and IL-15 in promoting human T cell–mediated rejection of systemic lymphoma in immunodeficient mice - PubMed Central.
- Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC - PubMed Central.
- Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products. (2024-03-11).
- Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: Differing impact on CD8 T cell phenotype and responsiveness to restimul
- Scaling up and scaling out: Advances and challenges in manufacturing engineered T cell therapies - PubMed Central.
- Comparing CAR and TCR engineered T cell performance as a function of tumor cell exposure - PubMed Central. (2022-02-01).
- Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards - Accellix. (2024-08-23).
- In vitro CAR-T cell killing: validation of the potency assay - PMC - NIH. (2024-07-02).
- Guide to Cell Therapy GMP Manufacturing for Autologous CAR-T and Beyond. (2025-05-13).
- Key considerations for raw material selection in cell therapy manufacturing - Proteintech.
- Multi-Color Flow Cytometry Panels for Immunophenotyping of Expanded T Cells.
- Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: differing impact on CD8 T cell phenotype and responsiveness to restimul
- Comparative Study of IL-2 and IL-7/IL-15 in T Cell Immunotherapy - Ore
- Exploring The Market For Closed-Loop Cell Therapy Production. (2025-06-18).
- (PDF)
- Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards - Accellix. (2024-08-23).
- Real world comparison of commercial CAR T-cell constructs for the tre
- Optimization of therapeutic T cell expansion in G-Rex device and applicability to large-scale production for clinical use | Request PDF - ResearchG
- What's the difference between cd3/28 beads activated and anti-cd3/28 activated t cell?
- Approaches to Potency Testing for Chimeric Antigen Receptor T Cells - US Pharmacopeia (USP).
- Optimizing the production of suspension cells using the G-Rex “M” series - PMC - NIH.
- Ex vivo expansion and characterization of IL-15 and IL-15+IL-21...
- Impact of Manufacturing Procedures on CAR T Cell Functionality - Frontiers.
- Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applic
- Addressing the Challenges of Commercial-Scale Manufacture of Viral Vectors for CAR-T Therapies - Insights.bio.
- FDA Guidance for Chimeric Antigen Receptor (CAR) T Cell Products - ECA Academy. (2022-04-21).
- Exploring Manufacturing Options for Engineered T-cell Therapies.
- Comparison of three different T-cell activation methods using GoStix Plus assays for cytokine analysis.
- Bedside Cell Therapies: Point-of-Care Manufacturing Is Slowly Becoming a Reality. (2022-11-15).
- (PDF)
- Lentiviral vs. Non-Viral Delivery for CAR-T Manufacturing - Bio-Techne.
- Key Raw Materials for Cell and Gene Therapy | ACROBiosystems.
- Synergy of IL-21 and IL-15 in regulating CD8 + T cell expansion and function.
- CAR T Cell Characterization With Flow Cytometry | Thermo Fisher Scientific - NG.
- CHALLENGES OF COMMERCIAL-SCALE CAR-T CELL MANUFACTURING - Contentstack. (2024-08-01).
- Potency Assays and Release Testing of CAR T-Cell Therapies - MarinBio. (2025-07-24).
- Automation: what will the cell therapy laboratory of the future look like? - Insights.bio. (2019-01-02).
- Cost-effective strategies for CAR-T cell therapy manufacturing - PMC - PubMed Central.
- Simplifying GMP CAR T and CAR NK cell therapy manufacturing processes [WEBINAR]. (2020-06-22).
- 145 Comparison of CAR-T cell manufacturing platforms reveals distinct phenotypic and transcriptional profiles | Journal for ImmunoTherapy of Cancer. (2021-11-10).
- CAR-T Cell Flow Cytometry Solutions | Immunostep - Advanced Products.
- Comparison of IL-2 vs IL-7/IL-15 for the generation of NY-ESO-1-specific T cells - PMC. (2019-06-08).
- Highly efficient T cell manufacturing process with reduced handling steps using CellGenix® reagents in the G-Rex® system - RegMedNet.
- Optimizing T Cell Activation with CD3/CD28 Magnetic Beads: A Comprehensive Guide.
- Summary of FDA Guidance for Industry: Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products - Arcadis. (2024-09-16).
- CMC Considerations for CAR T Cell Product Development - YouTube. (2021-04-15).
- (PDF)
Sources
- 1. Regulatory Requirements for Making CAR T Cells [cellandgene.com]
- 2. Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products | FDA [fda.gov]
- 3. Considerations for the Development of (CAR) T Cell Prod | Arcadis [arcadis.com]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 5. Exploring The Market For Closed-Loop Cell Therapy Production [cellandgene.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. IL-7 and IL-21 are superior to IL-2 and IL-15 in promoting human T cell–mediated rejection of systemic lymphoma in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Cell Therapy GMP Manufacturing for Autologous CAR T [thermofisher.com]
- 9. Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards [accellix.com]
- 10. Frontiers | Impact of Manufacturing Procedures on CAR T Cell Functionality [frontiersin.org]
- 11. Automation: what will the cell therapy laboratory of the future look like? [insights.bio]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. rndsystems.com [rndsystems.com]
- 14. marinbio.com [marinbio.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usp.org [usp.org]
- 18. Optimization of therapeutic T cell expansion in G-Rex device and applicability to large-scale production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of Asymmetric Synthesis: A Technical Guide to Proline Organocatalysis
Foreword: The Dawn of a New Paradigm in Catalysis
For decades, the world of asymmetric synthesis—the art of selectively creating one of two mirror-image molecules—was dominated by two pillars: metal-based catalysts and enzymes. While undeniably powerful, each carried inherent limitations, from the toxicity and cost of heavy metals to the narrow substrate scope of enzymes. The turn of the 21st century, however, witnessed a paradigm shift with the meteoric rise of a third pillar: organocatalysis. This field, which utilizes small, purely organic molecules as catalysts, offered a more sustainable, robust, and often complementary approach to asymmetric synthesis. At the very heart of this revolution lies a deceptively simple molecule: the amino acid L-proline. This guide provides an in-depth exploration of the fundamental principles of proline organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan for their pioneering work.[1] We will dissect the mechanistic underpinnings, explore the vast synthetic landscape it has unlocked, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness its power.
The Unassuming Catalyst: Why Proline?
Proline, a naturally occurring amino acid, possesses a unique combination of structural and chemical features that make it an exceptionally effective organocatalyst.[2][3] Its widespread adoption in both academic and industrial settings is a direct consequence of these inherent advantages:
-
Bifunctionality: Proline is a bifunctional catalyst, containing both a Brønsted acid (the carboxylic acid group) and a Lewis base (the secondary amine) within the same molecule.[4][5] This dual functionality allows it to activate both the nucleophile and the electrophile in a concerted fashion, mimicking the active sites of some enzymes.[6]
-
Chiral Scaffold: The inherent chirality of L-proline (and its readily available D-enantiomer) provides the asymmetric environment necessary to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.[2][7]
-
Enamine and Iminium Ion Formation: The secondary amine of proline readily reacts with carbonyl compounds (ketones and aldehydes) to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.[4][8] These transient species are the linchpins of proline's catalytic prowess.
-
Operational Simplicity and Sustainability: Proline is inexpensive, non-toxic, and stable to air and moisture, making it an environmentally benign and easy-to-handle catalyst.[8][9] Reactions can often be performed under mild conditions, sometimes even in "green" solvents like water.[4][9]
The Mechanistic Core: Enamine and Iminium Catalysis
Proline organocatalysis primarily operates through two distinct, yet often complementary, catalytic cycles: enamine catalysis and iminium catalysis.[4][8] Understanding these cycles is fundamental to predicting and controlling the outcome of proline-catalyzed reactions.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, proline activates a carbonyl donor (typically a ketone or aldehyde) by converting it into a more potent nucleophile.[6] The catalytic cycle can be dissected into the following key steps:
-
Enamine Formation: The secondary amine of proline reacts with the carbonyl group of the donor to form a transient carbinolamine, which then dehydrates to yield a chiral enamine intermediate.[7][10]
-
Nucleophilic Attack: The electron-rich enamine, which is a more reactive nucleophile than the corresponding enol or enolate, attacks an electrophile (e.g., an aldehyde).[6] The stereochemistry of this attack is directed by the chiral proline backbone.
-
Iminium Ion Formation and Hydrolysis: The product of the nucleophilic attack is an iminium ion, which is then hydrolyzed by water to release the final product and regenerate the proline catalyst.[8][10]
Diagram 1: The Catalytic Cycle of Enamine Catalysis
Caption: A simplified representation of the enamine catalytic cycle.
Iminium Catalysis: Activating the Electrophile
In contrast to enamine catalysis, iminium catalysis activates an α,β-unsaturated carbonyl compound (an enone or enal) towards nucleophilic attack. This is achieved by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate.
-
Iminium Ion Formation: Proline's secondary amine condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.[4]
-
Nucleophilic Addition: The electron-deficient iminium ion is a much more potent electrophile than the starting enone/enal, readily undergoing conjugate addition by a nucleophile.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is then hydrolyzed to release the product and regenerate the proline catalyst.
Diagram 2: The Catalytic Cycle of Iminium Catalysis
Caption: A simplified representation of the iminium catalytic cycle.
The Proline-Catalyzed Reaction Toolbox
The dual modes of activation—enamine and iminium catalysis—endow proline with the ability to catalyze a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.[5][7]
The Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct coupling of two different carbonyl compounds with high stereocontrol.[8][11] This reaction typically involves the reaction of a ketone (as the enamine precursor) with an aldehyde.
Stereochemical Rationale: The stereochemical outcome of the proline-catalyzed aldol reaction is often explained by the Houk-List model, which proposes a chair-like transition state.[4][12] In this model, the carboxylate group of proline activates the aldehyde electrophile through hydrogen bonding, while the bulky substituent on the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric interactions.[2] This directs the enamine to attack one specific face of the aldehyde, leading to high enantioselectivity.[8]
Diagram 3: Transition State Model for the Proline-Catalyzed Aldol Reaction
Sources
- 1. d-nb.info [d-nb.info]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pnas.org [pnas.org]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Methodological & Application
Revolutionizing Pharmaceutical Synthesis: Advanced Application Notes & Protocols
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The landscape of drug discovery and development is in a constant state of evolution, driven by the dual pressures of increasing molecular complexity and the demand for more efficient, sustainable, and cost-effective manufacturing processes.[1] The synthesis of active pharmaceutical ingredients (APIs) lies at the heart of this challenge, demanding not only the precise construction of intricate chemical architectures but also adherence to stringent regulatory standards.[2] This guide delves into the practical applications of several cutting-edge synthetic methodologies that are reshaping the pharmaceutical industry. We will move beyond theoretical concepts to provide detailed, field-proven application notes and protocols for the synthesis of impactful medicines and key intermediates. Our focus will be on the "why" behind the "how," offering insights into the strategic decisions that underpin modern pharmaceutical synthesis.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these transformative technologies through real-world case studies. We will explore the intricacies of:
-
Antibody-Drug Conjugates (ADCs): The targeted delivery of potent cytotoxic agents.
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes for chiral synthesis.
-
Flow Chemistry: The continuous manufacturing paradigm for enhanced efficiency and safety.
-
Proteolysis-Targeting Chimeras (PROTACs): A novel modality for targeted protein degradation.
-
C-H Functionalization: The strategic and efficient modification of complex molecules.
Each section will provide a detailed application note, a step-by-step protocol, and a discussion of the underlying scientific principles, supported by data and visual aids to facilitate understanding and implementation.
Antibody-Drug Conjugates (ADCs): Precision Targeting of Cancer Cells with Brentuximab Vedotin (Adcetris®)
Application Note: The Power of Targeted Chemotherapy
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, combining the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity and maximizing efficacy at the tumor site.[4] Brentuximab vedotin (marketed as Adcetris®) is a prime example of a successful ADC, approved for the treatment of Hodgkin lymphoma and other CD30-positive malignancies.[5][6]
Brentuximab vedotin is comprised of three key components:
-
A chimeric IgG1 monoclonal antibody, cAC10, which specifically targets the CD30 receptor found on the surface of certain cancer cells.[7]
-
The potent antimitotic agent, monomethyl auristatin E (MMAE).[8]
-
A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB), that connects the antibody to the MMAE payload.[9]
The mechanism of action begins with the binding of the ADC to the CD30 receptor on the tumor cell surface, leading to internalization of the ADC-receptor complex.[3][10] Once inside the lysosome of the cancer cell, the valine-citrulline linker is cleaved by the lysosomal enzyme cathepsin B, releasing the MMAE payload.[3][10] The liberated MMAE then disrupts the microtubule network within the cell, inducing cell cycle arrest and apoptosis.[3][10]
The synthesis of brentuximab vedotin involves the controlled conjugation of the vc-MMAE drug-linker to the cAC10 antibody. This is achieved through a Michael addition reaction between the maleimide group on the linker and the thiol groups of cysteine residues on the antibody, which are generated by the reduction of interchain disulfide bonds.[11] The average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that is carefully controlled during manufacturing.
Experimental Workflow: Synthesis of Brentuximab Vedotin
Caption: Workflow for the synthesis of brentuximab vedotin.
Detailed Protocol: Conjugation of vc-MMAE to cAC10
This protocol is a representative procedure for the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody.
Materials:
-
Anti-CD30 monoclonal antibody (cAC10) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
vc-MMAE drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Purification buffer (e.g., PBS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Tangential flow filtration (TFF) system or size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
The cAC10 antibody solution is brought to a concentration of approximately 10 mg/mL in PBS.
-
A solution of TCEP is added to the antibody solution to a final concentration of 2-4 molar equivalents per antibody. The exact stoichiometry is critical for controlling the number of reduced disulfide bonds and, consequently, the final DAR.
-
The reaction mixture is incubated at 37°C for 1-2 hours to effect the reduction of the interchain disulfide bonds.
-
-
Drug-Linker Addition:
-
A stock solution of the vc-MMAE drug-linker is prepared in DMSO.
-
The required amount of the vc-MMAE solution (typically a slight excess, e.g., 5-8 molar equivalents per antibody) is added to the reduced antibody solution.
-
The conjugation reaction is allowed to proceed at room temperature for 1-2 hours with gentle mixing. The reaction is typically performed in the dark to prevent light-induced degradation of the drug-linker.
-
-
Quenching:
-
To stop the conjugation reaction, a quenching reagent such as N-acetylcysteine is added in excess to react with any unreacted maleimide groups.
-
-
Purification:
-
The crude ADC is purified to remove unconjugated drug-linker, quenching reagent, and any aggregated protein. This is typically achieved using a TFF system with a suitable molecular weight cut-off membrane or by SEC.
-
The purified brentuximab vedotin is buffer-exchanged into a formulation buffer and concentrated to the desired final concentration.
-
Characterization:
-
DAR: The average drug-to-antibody ratio is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Purity and Aggregation: Size-exclusion chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.
-
In vitro Cytotoxicity: The potency of the ADC is evaluated in cell-based assays using CD30-positive cancer cell lines.
Data Summary
| Parameter | Typical Value | Analytical Method |
| Target DAR | 4 | HIC, MS |
| Purity | >95% | SEC |
| Monomer Content | >98% | SEC |
| In vitro IC50 | Low nanomolar | Cell-based cytotoxicity assay |
Biocatalysis: Asymmetric Synthesis of a Sitagliptin Intermediate
Application Note: The Green Chemistry Advantage of Enzymes
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in pharmaceutical synthesis, offering unparalleled selectivity and operating under mild, environmentally benign conditions.[12] Transaminases, in particular, have been instrumental in the synthesis of chiral amines, which are key building blocks for many pharmaceuticals.[13] The synthesis of sitagliptin, the active ingredient in the type 2 diabetes medication Januvia®, is a landmark example of the successful industrial application of biocatalysis.[5][14]
The key step in the synthesis of sitagliptin is the asymmetric amination of a prositagliptin ketone to form the corresponding chiral amine with high enantiomeric excess.[15] An engineered (R)-selective transaminase from Arthrobacter sp. has been developed to catalyze this transformation with exceptional efficiency and stereoselectivity.[5][13] This enzymatic approach replaces a multi-step chemical process that utilized a rhodium-based catalyst, offering significant advantages in terms of process simplification, cost reduction, and improved sustainability.[5]
The transaminase enzyme utilizes pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor, such as isopropylamine, to transfer the amino group to the ketone substrate. The reaction equilibrium can be driven to completion by removing the acetone byproduct.
Reaction Mechanism: Transaminase-Catalyzed Asymmetric Amination
Caption: Simplified mechanism of transaminase-catalyzed amination.
Detailed Protocol: Enzymatic Synthesis of a Sitagliptin Intermediate
This protocol describes the asymmetric amination of a prositagliptin ketone using an engineered transaminase.
Materials:
-
Prositagliptin ketone
-
Engineered (R)-selective transaminase from Arthrobacter sp.
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Organic solvent (e.g., DMSO)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
A buffered solution (pH 8.0) is prepared containing PLP (e.g., 1 g/L).
-
The engineered transaminase is added to the buffer to a final concentration of 1-5 g/L.
-
The prositagliptin ketone is dissolved in a minimal amount of DMSO and added to the reaction mixture to a final concentration of 100-200 g/L.
-
Isopropylamine is added as the amine donor, typically in a molar excess (e.g., 1.5-2.0 equivalents).
-
-
Enzymatic Reaction:
-
The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC to determine the conversion of the ketone to the amine. The reaction typically reaches completion within 24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the pH of the mixture is adjusted to ~11 with an aqueous base to stop the enzymatic reaction and facilitate extraction.
-
The chiral amine product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude chiral amine can be further purified by crystallization or by forming a salt (e.g., with a chiral acid) to enhance the enantiomeric purity.
-
Data Summary
| Parameter | Typical Value |
| Substrate Concentration | 100-200 g/L |
| Enzyme Loading | 1-5 g/L |
| Reaction Time | 24 hours |
| Conversion | >99% |
| Enantiomeric Excess | >99.5% |
| Isolated Yield | ~92%[5] |
Flow Chemistry: Continuous Synthesis of Imatinib (Gleevec®)
Application Note: A Paradigm Shift in API Manufacturing
Flow chemistry, or continuous manufacturing, is revolutionizing the pharmaceutical industry by offering a safer, more efficient, and scalable alternative to traditional batch processing.[16] By performing chemical reactions in a continuously flowing stream through a network of reactors, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved.[17] This leads to improved reaction yields, higher product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.[16]
The synthesis of imatinib, the active ingredient in the chronic myeloid leukemia drug Gleevec®, has been successfully demonstrated using a multi-step continuous flow process.[2][10] This approach telescopes several synthetic steps, minimizing the need for isolation and purification of intermediates, thereby reducing waste and production time.[10][16] The flow synthesis of imatinib typically involves a key C-N cross-coupling reaction to assemble the core structure of the molecule.[18]
Experimental Setup: Continuous Flow Synthesis of Imatinib
Caption: Schematic of a continuous flow setup for imatinib synthesis.
Detailed Protocol: Continuous Flow Synthesis of Imatinib
This protocol outlines a two-stage continuous flow process for the synthesis of imatinib.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
Reagent Stream Preparation:
-
Four separate reagent streams are prepared:
-
Stream A: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in toluene.
-
Stream B: 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride in toluene.
-
Stream C: Palladium catalyst and phosphine ligand in toluene.
-
Stream D: Sodium tert-butoxide in toluene.
-
-
-
Flow Reaction:
-
The four reagent streams are introduced into the flow reactor system using high-precision pumps at defined flow rates.
-
Streams A and B are first combined in a T-mixer and fed into a heated coil reactor (Reactor 1) to form the amide intermediate.
-
The output from Reactor 1 is then mixed with Streams C and D in a second T-mixer before entering a second heated coil reactor (Reactor 2) for the C-N cross-coupling reaction.
-
A back-pressure regulator is used to maintain a constant pressure within the system, allowing for superheating of the solvent and acceleration of the reaction.
-
-
Work-up and Purification:
-
The output from Reactor 2, containing the crude imatinib, is collected.
-
The crude product can be purified using in-line purification techniques, such as a scavenger resin to remove the palladium catalyst, followed by crystallization.
-
Data Summary
| Parameter | Typical Value |
| Residence Time (Reactor 1) | 5-10 minutes |
| Temperature (Reactor 1) | 80-100°C |
| Residence Time (Reactor 2) | 15-30 minutes |
| Temperature (Reactor 2) | 100-120°C |
| Overall Yield | 58%[10][16] |
| Throughput | 327 mg/h[16] |
PROTACs: Targeted Protein Degradation with Bavdegalutamide (ARV-110)
Application Note: A New Frontier in Drug Discovery
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade disease-causing proteins.[19] Unlike traditional inhibitors that only block the function of a protein, PROTACs eliminate the target protein entirely.[19] This offers several potential advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more durable therapeutic effect.
Bavdegalutamide (ARV-110) is a pioneering PROTAC that targets the androgen receptor (AR), a key driver of prostate cancer.[4] It is a heterobifunctional molecule consisting of a ligand that binds to the AR, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon.[4][11] By bringing the AR and cereblon into close proximity, bavdegalutamide induces the ubiquitination and subsequent degradation of the AR by the proteasome.[4] This approach has shown promise in preclinical models of prostate cancer, including those resistant to current AR-targeted therapies.[4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action of bavdegalutamide (ARV-110).
Synthetic Protocol: A Representative Synthesis of a PROTAC
The synthesis of PROTACs like bavdegalutamide is a multi-step process that involves the synthesis of the target-binding ligand, the E3 ligase ligand, and a suitable linker, followed by their sequential coupling. The following is a generalized protocol.
Materials:
-
AR-binding ligand precursor
-
Cereblon-binding ligand precursor (e.g., a thalidomide derivative)
-
Linker with appropriate functional groups (e.g., a PEG linker with a terminal alkyne and a carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Click chemistry reagents (e.g., copper(I) catalyst, azide-functionalized component)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Synthesis of Key Intermediates:
-
The AR-binding ligand and the cereblon-binding ligand are synthesized according to established literature procedures. These syntheses often involve multiple steps and require careful purification of intermediates.
-
-
Linker Attachment to one Ligand:
-
The linker is first attached to either the AR ligand or the cereblon ligand. For example, the carboxylic acid group of the linker can be coupled to an amine on the cereblon ligand using standard peptide coupling conditions (HATU, DIPEA in DMF).
-
-
Final Coupling Reaction:
-
The remaining functional group on the linker is then used to attach the second ligand. For instance, if the linker has a terminal alkyne, it can be coupled to an azide-functionalized AR ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
-
Purification:
-
The final PROTAC molecule is purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired compound with high purity.
-
Characterization:
-
Structure Confirmation: The structure of the final PROTAC is confirmed by NMR spectroscopy and high-resolution mass spectrometry.
-
Purity: The purity is assessed by HPLC.
-
In vitro Degradation: The ability of the PROTAC to induce the degradation of the target protein is evaluated in cell culture using techniques such as Western blotting or proteomics.
Data Summary
| Parameter | Typical Value for Bavdegalutamide |
| DC50 (50% Degradation Concentration) | < 1 nM[11] |
| In vitro Activity | Induces apoptosis in AR-dependent cell lines[11] |
| Oral Bioavailability | Demonstrated in preclinical models |
C-H Functionalization: A More Efficient Synthesis of Celecoxib (Celebrex®)
Application Note: The Art of Molecular Editing
C-H functionalization is a rapidly evolving field of organic synthesis that enables the direct conversion of ubiquitous C-H bonds into new chemical bonds.[20] This approach offers a more atom- and step-economical way to synthesize and modify complex molecules, as it avoids the need for pre-functionalization of starting materials.[20] In pharmaceutical synthesis, late-stage C-H functionalization has emerged as a powerful strategy for the rapid diversification of drug candidates and the optimization of their pharmacological properties.
The synthesis of celecoxib, the active ingredient in the anti-inflammatory drug Celebrex®, has been a target for the application of C-H functionalization.[1][20] A novel three-step synthesis has been developed that utilizes a regioselective direct C-H arylation of a 1,3-disubstituted pyrazole with an aryl bromide as the key step.[20] This method provides a more concise and efficient route to celecoxib compared to traditional multi-step syntheses that often suffer from issues with regioselectivity.[1]
Key Reaction: Palladium-Catalyzed Direct C-H Arylation
Caption: Key C-H arylation step in the synthesis of celecoxib.
Detailed Protocol: Synthesis of Celecoxib via C-H Arylation
This protocol describes a three-step synthesis of celecoxib featuring a palladium-catalyzed direct C-H arylation.
Materials:
-
1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
-
4-bromobenzenesulfonamide
-
Palladium acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Solvent (e.g., N,N-dimethylacetamide, DMA)
Procedure:
-
Synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole:
-
This starting material is prepared according to known literature procedures, typically by the condensation of 4-methylphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione.
-
-
Direct C-H Arylation:
-
In a reaction vessel, 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, 4-bromobenzenesulfonamide, palladium acetate, triphenylphosphine, and potassium carbonate are combined in DMA.
-
The reaction mixture is heated to 120-140°C and stirred for 12-24 hours under an inert atmosphere.
-
The progress of the reaction is monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude celecoxib is purified by column chromatography on silica gel or by recrystallization to afford the pure product.
-
Data Summary
| Parameter | Typical Value for C-H Arylation Step |
| Catalyst Loading | 2-5 mol% Pd(OAc)2 |
| Ligand Loading | 4-10 mol% PPh3 |
| Reaction Temperature | 120-140°C |
| Reaction Time | 12-24 hours |
| Yield | 69%[20] |
| Overall Yield (3 steps) | 33%[20] |
Conclusion
The case studies presented in this guide highlight the transformative impact of modern synthetic methodologies on pharmaceutical development. From the precision of antibody-drug conjugates and the green efficiency of biocatalysis to the enhanced control of flow chemistry, the novel modality of PROTACs, and the strategic elegance of C-H functionalization, these technologies are enabling the synthesis of increasingly complex and effective medicines. By embracing these innovations, the pharmaceutical industry is better equipped to meet the challenges of the 21st century and deliver life-changing therapies to patients worldwide.
References
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- Li, J., & Ma, J. (2014). Palladium-catalyzed C–H activation/C–C cross-coupling reactions: a modern strategy for the synthesis of biologically active molecules. Chemical Society Reviews, 43(15), 5238-5256.
- Bornscheuer, U. T., et al. (2012). Engineering of enzymes for biocatalysis: new tools and applications.
- Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language.
-
Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2450-2452. [Link]
- Plumb, K., & T-Ra, Y. (2013). Continuous processing in the pharmaceutical industry: a new era of manufacturing. Pharmaceutical Technology, 37(3), 44-49.
- Dangel, B. D., et al. (2001). A new, concise synthesis of the COX-2 inhibitor celecoxib. Organic Letters, 3(16), 2567-2569.
- Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARV-110 in castration-resistant prostate cancer. Cancer Research, 78(22), 6507-6519.
- Crews, C. M. (2017). Targeted protein degradation: from small molecules to a new modality of chemical proteomics.
- Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.
-
Reachem. (2023). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices. [Link]
-
Arvinas. (2024). Bavdegalutamide (ARV-110): a potent PROTAC androgen receptor degrader for the treatment of metastatic-castration resistant prostate cancer. [Link]
-
Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters, 21(15), 6112–6116. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738591. [Link]
- Sun, X., et al. (2017). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters, 58(3), 256-258.
- Pettit, G. R., et al. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anticancer Drug Design, 10(7), 529-544.
-
Francisco, J. A., et al. (2003). cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity. Blood, 102(4), 1458–1465. [Link]
-
Chen, J., et al. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Archiv der Pharmazie, 355(4), 2100467. [Link]
-
Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2013). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Organic & Biomolecular Chemistry, 11(11), 1822–1839. [Link]
-
ADC Review / Journal of Antibody-drug Conjugates. (n.d.). Monomethyl auristatin E (MMAE). [Link]
- Mathew, S., & Yun, H. (2012). ω-Transaminases for the synthesis of chiral amines. Catalysis Science & Technology, 2(8), 1529-1544.
-
ResearchGate. (n.d.). Asymmetric synthesis of Sitagliptin 34 using an engineered transaminase (ATA).. [Link]
-
Taylor & Francis Online. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
ResearchGate. (n.d.). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. [Link]
-
ResearchGate. (n.d.). A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. [Link]
-
UroToday. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. [Link]
-
MDPI. (2021). Continuous Flow Synthesis of Anticancer Drugs. [Link]
-
PubMed. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. [Link]
-
PubMed. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
-
HealthTree Foundation for Anaplastic Large Cell Lymphoma. (n.d.). brentuximab vedotin Treatment Details. [Link]
-
PubMed. (2013). A continuous-flow process for the synthesis of artemisinin. [Link]
-
PubMed. (2025). Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. [Link]
-
PubMed Central. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
ResearchGate. (n.d.). A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. [Link]
-
WIPO Patentscope. (2024). PREPARATION OF AND PURIFICATION METHOD FOR MONOMETHYL AURISTATIN E COMPOUND. [Link]
-
ADC Review / Journal of Antibody-drug Conjugates. (n.d.). Monomethyl auristatin E (MMAE). [Link]
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Brentuximab vedotin, an antibody–drug conjugate, in patients with CD30‐positive haematologic malignancies and hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adcetris (brentuximab vedotin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. HealthTree Foundation for Anaplastic Large Cell Lymphoma, brentuximab vedotin Treatment Details [healthtree.org]
- 8. adcreview.com [adcreview.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Stereoselective Preparation of Chiral Scaffolds from (2S,4R)-4-Hydroxyproline
Introduction: The Unparalleled Versatility of Hydroxyproline as a Chiral Precursor
(2S,4R)-4-Hydroxyproline (Hyp), a non-essential amino acid, is a major constituent of collagen, making it one of the most abundant chiral molecules in nature.[1] Its low cost and ready availability from both natural sources and fermentation processes make it an exceptionally valuable starting material in synthetic chemistry.[2][3] The true power of hydroxyproline lies in its unique trifunctional structure: a secondary amine, a carboxylic acid, and a secondary alcohol, all integrated within a conformationally constrained pyrrolidine ring. This arrangement features two defined stereocenters (C2 and C4), providing a robust chiral scaffold that chemists can exploit to direct the stereochemical outcome of a vast array of chemical transformations.[4]
This application note provides an in-depth guide to leveraging the inherent chirality of hydroxyproline for the stereoselective synthesis of high-value molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the synthesis of advanced intermediates such as organocatalysts, selectively functionalized pyrrolidines, and macrocyclic precursors relevant to drug discovery.[5][6]
Core Principles of Stereocontrol in Hydroxyproline Chemistry
The successful use of hydroxyproline as a chiral building block hinges on two core principles: strategic protection of its functional groups and the exploitation of the pyrrolidine ring's conformational bias.
Protecting Group Strategy: A Gateway to Regioselectivity
To selectively modify one functional group in the presence of others, a robust protecting group strategy is essential. The choice of protecting groups is dictated by their orthogonality—the ability to remove one group under conditions that leave the others intact.[7][8][9] The most common strategy involves:
-
N-protection: The secondary amine is typically protected first, most commonly with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups.
-
C-protection: The carboxylic acid is then esterified (e.g., methyl or benzyl ester).
-
O-functionalization: The now-free hydroxyl group can be modified.
This sequential approach allows for precise control over which part of the molecule reacts, forming the foundation for all subsequent stereoselective manipulations.
Caption: General workflow for selective functionalization of hydroxyproline.
Conformational Control: The Pyrrolidine Pucker
The five-membered pyrrolidine ring of hydroxyproline is not planar. It adopts an "envelope" conformation, where one atom puckers out of the plane of the other four. The C4 hydroxyl group strongly influences this pucker. In its natural (4R) configuration, it favors a C4-exo pucker, which places the hydroxyl group in a pseudo-equatorial position.[10] This conformational lock is critical as it dictates the steric environment around the ring, influencing the trajectory of incoming reagents and thereby controlling the diastereoselectivity of reactions at adjacent positions, particularly C3.[10]
Key Stereoselective Transformations and Protocols
This section details field-proven protocols for key transformations, starting from commercially available N-Boc-(2S,4R)-4-hydroxyproline.
Synthesis of 4-Oxo-L-proline: The Gateway Intermediate
A pivotal intermediate for C3-functionalization is N-Boc-4-oxo-L-proline methyl ester, prepared by the oxidation of the C4 hydroxyl group. This ketone is prochiral at C3, allowing for subsequent diastereoselective additions.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidation: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (typically 2-4 hours). The reaction mixture will be a white suspension.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (approx. 1 volume equivalent to the DCM).
-
Workup: Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-4-oxo-L-proline methyl ester as a white solid or colorless oil.
Diastereoselective C3-Fluorination for PROTAC Synthesis
The introduction of fluorine can significantly alter the biological properties of a molecule, including metabolic stability and binding affinity. The synthesis of 3-fluoro-4-hydroxyprolines, key components in VHL-ligands for Proteolysis Targeting Chimeras (PROTACs), is a prime example of stereoselective synthesis from the 4-oxo-proline intermediate.[10][11]
The strategy involves converting the ketone into a silyl enol ether, followed by electrophilic fluorination. The subsequent reduction of the ketone at C4 is then directed by the newly installed fluorine atom at C3.
Caption: Workflow for the synthesis of 3-fluoro-4-hydroxyproline diastereomers.
This protocol is adapted from the work of Ciulli et al., J. Am. Chem. Soc. 2018, 140, 29, 9299–9313.
-
Silyl Enol Ether Formation:
-
Dissolve N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C.
-
Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.
-
Quench with saturated aqueous NaHCO₃. Extract with pentane. The combined organic layers are dried (Na₂SO₄), filtered, and concentrated to yield the crude silyl enol ether, which is used immediately without further purification.
-
-
Electrophilic Fluorination:
-
Dissolve the crude silyl enol ether in anhydrous acetonitrile (0.1 M) and cool to -30 °C.
-
Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.5 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried (Na₂SO₄), and concentrated. The resulting diastereomeric mixture of fluorinated ketones is purified by flash chromatography.
-
-
Diastereoselective Reduction:
-
Dissolve the mixture of fluorinated ketones (1.0 eq) in methanol (0.1 M) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours.
-
Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are dried (Na₂SO₄), concentrated, and the resulting four diastereoisomers of 3-fluoro-4-hydroxyproline derivatives are separated by preparative HPLC or careful flash chromatography.
-
| Starting Material | Product Diastereomers | Typical Yield (after reduction) | Key Application |
| N-Boc-4-oxo-L-proline ester | (3R,4S)-F-Hyp & (3S,4S)-F-Hyp | ~50-60% (combined) | VHL Ligands for PROTACs[10] |
| (3R,4R)-F-Hyp & (3S,4R)-F-Hyp |
Table 1: Summary of the diastereoselective fluorination-reduction sequence.
Synthesis and Application of Hydroxyproline-Derived Organocatalysts
Derivatives of hydroxyproline are powerful organocatalysts, particularly for asymmetric aldol reactions.[12] The mechanism typically involves the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a ketone donor. The stereochemistry is controlled by the rigid pyrrolidine scaffold and the functional group at C4, which helps to orient the acceptor aldehyde via hydrogen bonding.[13]
Caption: Simplified catalytic cycle for a hydroxyproline-catalyzed aldol reaction.
-
Setup: Combine N-Boc-(2S,4R)-4-hydroxyproline (1.0 eq) and anhydrous DCM (0.5 M) in a flask and cool to 0 °C.
-
Activation: Add a catalytic amount of DMAP (0.05 eq).
-
Protection: Add isobutylene gas or liquid isobutylene condensed at -78°C (excess) and a catalytic amount of a strong acid like sulfuric acid. Seal the vessel and stir at room temperature for 24-48 hours.
-
Workup: Carefully vent the vessel, quench with NaHCO₃ solution, and extract with DCM. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
N-Deprotection: Dissolve the crude N-Boc-O-tBu-proline in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used directly or neutralized and purified by chromatography to yield the free amine catalyst.
-
Setup: To a vial, add the synthesized (2S,4R)-4-(tert-Butoxy)proline catalyst (0.1 eq), cyclohexanone (2.0 eq), and the desired aromatic aldehyde (1.0 eq) in a suitable solvent like DMSO or neat.
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor by TLC or GC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography (silica gel, ethyl acetate/hexanes) to isolate the aldol product.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (e.e.) by chiral HPLC analysis.
| Catalyst | Aldehyde | d.r. (anti:syn) | e.e. (% anti) |
| (2S,4R)-4-TBDPSO-proline | 4-Nitrobenzaldehyde | >95:5 | >99% |
| (2S,4R)-4-OMOM-proline | Benzaldehyde | 90:10 | 95% |
Table 2: Representative results for hydroxyproline-catalyzed aldol reactions. (Data are illustrative).
Conclusion
(2S,4R)-4-Hydroxyproline is far more than a simple amino acid; it is a powerhouse of stereochemical information. By applying rational protecting group strategies and understanding the conformational biases of the pyrrolidine ring, chemists can unlock a vast and diverse chemical space. The protocols detailed herein for stereoselective fluorination and organocatalysis represent robust, reproducible methods for creating complex, chiral molecules. These methodologies underscore the enduring importance of hydroxyproline as a cornerstone of modern asymmetric synthesis, enabling innovation in fields from drug discovery to materials science.
References
-
Zoppi, V., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]
-
Alonso, D. A., & Vitale, M. R. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis. [Link]
-
Hernández, A., et al. (2023). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. The Journal of Organic Chemistry, 88(15), 10585–10595. [Link]
-
Voskressensky, L. G., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(21), 7241. [Link]
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. CORE. [Link]
-
Shu, Z., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 73-81. [Link]
-
Sura-Trueba, S., et al. (2024). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology, 14, 1370050. [Link]
-
Seebach, D., et al. (2022). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Chemistry, 4(4), 1339-1354. [Link]
-
Cai, Y., & Yuan, J. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Polymer Chemistry, 12(7), 933-946. [Link]
-
Harrison, A., et al. (2011). Part 2: Design, synthesis and evaluation of hydroxyproline-derived α2δ ligands. Bioorganic & Medicinal Chemistry Letters, 21(11), 3294-3298. [Link]
-
Voskressensky, L. G., & Varlamov, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 22. [Link]
-
Hernández, A., et al. (2022). Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles. Amino Acids, 54(4), 633-643. [Link]
-
Farina, V., et al. (2002). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 6(5), 544-554. [Link]
-
Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 25(1), 60-75. [Link]
-
Phang, J. M., et al. (2021). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 11, 696712. [Link]
-
Fasan, R. (2012). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. ACS Chemical Biology, 7(1), 38-48. [Link]
-
Wikipedia. (2023). Hydroxyproline. Wikipedia, The Free Encyclopedia. [Link]
-
Johnson & Johnson. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Johnson & Johnson Innovation. [Link]
Sources
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. products.evonik.com [products.evonik.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Part 2: Design, synthesis and evaluation of hydroxyproline-derived α2δ ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature for Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in achieving high enantioselectivity and yield. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting.
Introduction: Temperature as a Critical Control Element
In asymmetric synthesis, the ultimate goal is to produce one enantiomer of a chiral molecule in significant excess over the other. This selectivity is determined by the relative rates of formation of the two enantiomers, which are governed by the energy difference between the diastereomeric transition states. Temperature directly influences these reaction rates and can be the most powerful, yet sometimes complex, parameter to optimize. This guide will provide both foundational knowledge and practical troubleshooting advice to master temperature control in your asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so crucial for enantioselectivity?
Temperature's role is rooted in the principles of chemical kinetics. The enantiomeric excess (ee) of a reaction is a function of the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. The relationship can be expressed through the Eyring equation, which shows that the ratio of the rate constants (k_R / k_S) is exponentially dependent on this energy difference and inversely dependent on temperature. Generally, a lower temperature amplifies the impact of a small energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess.[1][2]
Q2: Is it always true that lower temperatures lead to higher enantioselectivity?
While it is a common and often valid starting assumption, it is not a universal rule.[3] Most enantioselective reactions are enthalpically controlled, meaning the difference in activation enthalpy (ΔΔH‡) is the dominant factor. In these cases, lowering the temperature will increase enantioselectivity. However, in some systems, entropic factors (ΔΔS‡) can play a significant or even dominant role. If the desired transition state is entropically disfavored, lowering the temperature may actually decrease the enantioselectivity. In rare cases, a switch from enthalpic to entropic control can even lead to a reversal of enantioselectivity at different temperatures.[4]
Q3: What is an "isoenantioselective temperature"?
An isoenantioselective temperature (T_iso) is the temperature at which the enantiomeric excess of a reaction is zero (a racemic mixture is formed), even in the presence of a chiral catalyst. This occurs when the enthalpic and entropic contributions to the free energy of activation for the two enantiomeric pathways cancel each other out (ΔΔG‡ = ΔΔH‡ - T_iso * ΔΔS‡ = 0). Operating a reaction near its isoenantioselective temperature will result in poor enantioselectivity.
Q4: How does the Curtin-Hammett principle relate to temperature optimization?
The Curtin-Hammett principle applies when you have rapidly equilibrating intermediates (like conformers of a catalyst-substrate complex) that lead to different products (in this case, enantiomers).[5][6][7] It states that the product ratio is determined by the difference in the energy of the transition states, not the population of the ground-state intermediates. Temperature can influence both the rate of interconversion of the intermediates and the rate of the subsequent product-forming steps. Understanding whether your reaction is under Curtin-Hammett control is crucial, as it dictates whether you should focus on stabilizing the ground-state complex or lowering the energy of the key transition state.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (% ee)
You are observing high conversion to your product, but the enantiomeric excess is disappointingly low.
| Possible Cause | Explanation & Causality | Suggested Solution |
| Suboptimal Reaction Temperature | The chosen temperature may be too high, not sufficiently amplifying the energy difference between the diastereomeric transition states. Alternatively, you may be operating near the isoenantioselective temperature. | Conduct a temperature screening experiment. Test a wide range of temperatures (e.g., from -78°C to 40°C) to identify the optimal point.[3] |
| Synergistic Effects with Solvent | The solvent can influence the stability and conformation of the transition states. The optimal temperature is often solvent-dependent. A solvent that stabilizes the desired transition state may allow for higher enantioselectivity at a more practical temperature.[1][3][8] | Perform a solvent screen at a few key temperatures (e.g., -20°C, 0°C, and room temperature). The ideal solvent will provide good solubility and enhance the energetic preference for one transition state.[1] |
| Non-Selective Background Reaction | At higher temperatures, a non-catalyzed, non-selective reaction pathway may become competitive with the desired catalytic cycle, eroding the overall enantioselectivity. | If higher temperatures are necessary for reactivity, consider increasing the catalyst loading to favor the catalyzed pathway. However, be mindful that high catalyst concentrations can sometimes lead to aggregation and reduced selectivity. |
Issue 2: Poor Yield or Low Reaction Rate
Your reaction is sluggish or not proceeding to completion.
| Possible Cause | Explanation & Causality | Suggested Solution |
| Temperature is Too Low | While lower temperatures often favor enantioselectivity, they also decrease the overall reaction rate. The activation energy barrier may be too high to overcome at very low temperatures. | Cautiously increase the temperature in increments (e.g., from -78°C to -40°C, then to -20°C). Monitor both the conversion and the enantiomeric excess at each step to find an acceptable balance. |
| Catalyst Deactivation at Low Temperatures | Some catalysts may have poor solubility or exist in an inactive state at low temperatures. The catalytic cycle may have a step with a significant activation barrier that is only overcome at higher temperatures. | If you suspect poor solubility, try a different solvent system. If the catalyst requires an activation step, ensure this is performed at an appropriate temperature before cooling the reaction mixture. |
| Poor Solubility of Reactants | If the substrate or other reagents are not fully dissolved at the reaction temperature, the reaction will be heterogeneous and slow. | Choose a solvent in which all components are soluble at the target temperature. For very low-temperature reactions, solvents like dichloromethane or toluene are often used. |
Issue 3: Catalyst Decomposition and Side Product Formation
You observe catalyst degradation or the formation of significant side products, especially at elevated temperatures.
| Possible Cause | Explanation & Causality | Suggested Solution |
| Thermal Instability of the Catalyst | Many chiral catalysts, particularly organometallic complexes and enzymes, have a limited thermal stability window.[2] High temperatures can lead to ligand dissociation, metal center reduction, or denaturation.[9] | Determine the thermal stability of your catalyst, if not already known. If high temperatures are required for reactivity, consider using a more robust catalyst or a continuous-flow setup where the exposure time at high temperature is minimized. |
| Substrate or Product Decomposition | The substrate or the desired product may not be stable at the reaction temperature, leading to the formation of byproducts. | Run control experiments without the catalyst at the target temperature to assess the stability of the substrate and product. If decomposition is observed, a lower reaction temperature is necessary. |
| Change in Reaction Mechanism | At higher temperatures, alternative reaction pathways may become accessible, leading to different and undesired products. | Carefully analyze the byproducts to gain insight into the alternative reaction pathways. This may necessitate a redesign of the catalyst or substrate to disfavor these pathways. |
Data Presentation: The Interplay of Temperature, Solvent, and Enantioselectivity
The following tables provide illustrative data on how temperature and solvent can affect the outcome of an asymmetric reaction.
Table 1: Effect of Temperature on a Proline-Catalyzed Aldol Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 25 | 4 | 68 | 76 |
| 0 | 24 | 75 | 85 |
| -10 | 48 | 70 | 92 |
| -20 | 96 | 65 | >95 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions. |
Table 2: Synergistic Effect of Solvent and Temperature in a Chiral Lewis Acid Catalyzed Diels-Alder Reaction
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | -78 | 95 | 92 |
| Dichloromethane | -20 | 98 | 85 |
| Toluene | -78 | 85 | 96 |
| Toluene | -20 | 92 | 90 |
| THF | -78 | 70 | 75 |
| Data is illustrative and compiled from general trends observed in the literature. |
Experimental Protocols
Protocol 1: Systematic Temperature Screening
Objective: To determine the optimal temperature for maximizing enantiomeric excess without significantly compromising reaction rate.
Methodology:
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, prepare a series of identical reactions in parallel reaction vials or a multi-well reaction block.
-
Reagent Preparation: Prepare stock solutions of the substrate, reagents, and an internal standard (for analytical purposes) to ensure accurate and consistent dispensing.
-
Catalyst Addition: Add the catalyst to each reaction vessel.
-
Temperature Equilibration: Place each reaction vessel in a cooling bath or a temperature-controlled shaker set to the desired screening temperatures (e.g., 40°C, 25°C, 0°C, -20°C, -40°C, -78°C). Allow the vessels to equilibrate for 15-20 minutes.
-
Reaction Initiation: Initiate the reactions by adding the final reagent (often the substrate) to each vessel.
-
Monitoring: At predetermined time points, withdraw aliquots from each reaction. Quench the aliquots immediately (e.g., by adding a saturated solution of NH4Cl or filtering through a short plug of silica).
-
Analysis: Analyze the quenched aliquots by a validated chiral analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.
-
Data Interpretation: Plot the enantiomeric excess and conversion as a function of temperature to identify the optimal conditions.
Visualizations
Diagram 1: Thermodynamic vs. Kinetic Control
Caption: Kinetic vs. Thermodynamic Control in Asymmetric Synthesis.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
-
Asymmetric-Synthesis . (n.d.). Retrieved January 26, 2026, from [Link]
-
Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade . Journal of the American Chemical Society. (2026). Retrieved January 26, 2026, from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis . PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters . NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment . RSC Publishing. (2009). Retrieved January 26, 2026, from [Link]
-
Curtin-Hammett Principle . OpenOChem Learn. (n.d.). Retrieved January 26, 2026, from [Link]
-
Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy . PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids . (n.d.). Retrieved January 26, 2026, from [Link]
-
Curtin–Hammett principle . Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene . DergiPark. (2022). Retrieved January 26, 2026, from [Link]
-
Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate . RSC Publishing. (2023). Retrieved January 26, 2026, from [Link]
-
Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents . American Chemical Society. (2026). Retrieved January 26, 2026, from [Link]
-
(PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals . (2025). Retrieved January 26, 2026, from [Link]
-
Synthesis Characterization Thermal Decomposition And . KCST. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents . MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy . ResearchGate. (2022). Retrieved January 26, 2026, from [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction . MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis . RSC Blogs. (2017). Retrieved January 26, 2026, from [Link]
-
Solvent effect on enantioselectivity. | Download Scientific Diagram . ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics . MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Asymmetric Synthesis . (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation of (4S)-4-METHYL-L-PROLINE HCL
Welcome to the dedicated technical support center for (4S)-4-METHYL-L-PROLINE HCL. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: As a hydrochloride salt of an amino acid, this compound is potentially hygroscopic.[1][2][3][4] To ensure long-term stability, the solid material should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and kept in a freezer (-20°C is recommended).[5] Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent water condensation onto the compound upon opening.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is expected to be soluble in aqueous solutions. For stock solutions, use high-purity water (e.g., Milli-Q® or equivalent). It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be filter-sterilized and stored at 2-8°C for short periods (up to a few days). For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized.
Q3: Is this compound sensitive to pH in aqueous solutions?
A3: Yes, the stability of amino acids and their derivatives in solution can be pH-dependent. While specific data for this compound is limited, related compounds show increased degradation at non-neutral pH.[6] It is recommended to maintain the pH of stock solutions close to neutral unless the experimental conditions require otherwise. Be aware that the hydrochloride salt will result in a slightly acidic solution upon dissolution in unbuffered water.
Q4: Can I detect this compound using UV-Vis spectrophotometry for quantification?
A4: Proline and its simple alkylated derivatives lack a strong chromophore, making direct UV-Vis detection and quantification challenging, especially at low concentrations.[7] For accurate quantification, derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) is often necessary before analysis by HPLC.[7] Alternatively, techniques like mass spectrometry (LC-MS) can be employed for direct detection and quantification.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent Results or Loss of Potency Over Time
-
Symptom: Diminished or variable biological activity, or decreasing concentration in serially used stock solutions.
-
Potential Cause 1: Degradation of the solid compound due to improper storage.
-
Explanation: As an amino acid hydrochloride, the compound is susceptible to moisture absorption (hygroscopicity), which can lead to chemical degradation over time.[1][2][3][4]
-
Solution:
-
Always store the solid compound in a desiccator, inside a freezer, and under an inert atmosphere if possible.
-
Ensure the container is tightly sealed after each use.
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
-
-
Potential Cause 2: Instability of the compound in solution.
-
Explanation: The stability of proline derivatives in solution can be affected by pH, temperature, and light exposure.[6][8]
-
Solution:
-
Prepare solutions fresh for each experiment whenever feasible.
-
If storing solutions, aliquot to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Buffer the solution if the experimental pH is critical and known to be tolerated by the compound.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: Additional, unexpected peaks are observed in the chromatogram of a sample containing this compound.
-
Potential Cause 1: On-column or in-solution degradation.
-
Explanation: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature) or during sample preparation and storage in the autosampler.
-
Solution:
-
Investigate the effect of mobile phase pH on peak purity.
-
Use a cooled autosampler (e.g., 4°C) to maintain sample integrity during the analytical run.
-
Analyze samples immediately after preparation.
-
-
-
Potential Cause 2: Presence of inherent impurities or degradation products from the solid material.
-
Explanation: The starting material may contain related substances or may have degraded during storage.
-
Solution:
-
Obtain a Certificate of Analysis (CoA) for the batch in use to check for known impurities.
-
Perform a forced degradation study (see Section IV) to intentionally generate degradation products and compare their retention times with the unknown peaks. This can help in identifying the nature of the impurities.
-
-
III. Stability Profile and Potential Degradation Pathways
Key Stress Factors:
-
Hydrolytic (Acidic/Basic): The amide bond in a peptide context is susceptible to hydrolysis, but as a free amino acid, the pyrrolidine ring is generally stable. However, extreme pH conditions could potentially promote ring-opening or other reactions.
-
Oxidative: The secondary amine and the alpha-carbon are potential sites for oxidation, which could lead to the formation of hydroxylated species or ring cleavage.
-
Thermal: High temperatures can induce decarboxylation (loss of CO2) from the carboxylic acid group.[9] Dehydration is another possible thermal degradation route for proline.[9]
-
Photolytic: Exposure to UV light can generate reactive oxygen species in solution, indirectly leading to oxidative degradation.
Hypothesized Degradation Products: Based on these stress factors, potential degradation products could include:
-
Decarboxylated (4S)-4-methylpyrrolidine.
-
Oxidized derivatives (e.g., hydroxylated on the ring or at the methyl group).
-
Products of ring cleavage under harsh oxidative conditions.
Below is a conceptual diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation sites on (4S)-4-METHYL-L-PROLINE.
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation profile of a drug substance.[10] The goal is to achieve 5-20% degradation of the active substance.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable detector (e.g., UV/PDA with derivatization, or MS)
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate a portion at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in an oven at 80°C. Sample at various time points, dissolve in the mobile phase, and analyze.
-
Solution State: Incubate the stock solution at 80°C. Sample at various time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.
-
Monitor for the appearance of new peaks and the decrease in the main peak area.
-
Data Interpretation: The chromatograms from the stressed samples should be compared to the control. The formation of new peaks indicates degradation. Peak purity analysis of the main peak should be performed to ensure that no new peaks are co-eluting. The structure of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.
V. References
-
Karoyan, P., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(9), 11268-11304. [Link]
-
Patel, D., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]
-
Liu, Z., et al. (2026). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. [Link]
-
Beck, A. K., et al. (1996). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]
-
Zia, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2068. [Link]
-
Chen, Y., et al. (2013). Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. Environmental Science & Technology, 47(11), 5678-5685. [Link]
-
Zhang, Y., et al. (2022). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]
-
Fournand, D., et al. (2003). Hydrolysis of substrates containing proline and its derivatives by... ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. [Link]
-
Span Chemie. (2019). L-PROLINE METHYL ESTER HYDROCHLORIDE MSDS. [Link]
-
Jokela, J., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products, 77(11), 2454-2462. [Link]
-
Tozihi, M., et al. (2019). Theoretical study on the unimolecular decomposition of proline. ResearchGate. [Link]
-
Kalia, Y. N., & Kalia, R. K. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 22(16), 8769. [Link]
-
Peng, C., et al. (2016). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Link]
-
de Oliveira, A. C., et al. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Proline. [Link]
-
Reddy, G. V., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
-
Reddy, K. L. (2020). Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link]
-
Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Protein Science, 29(1), 143-154. [Link]
-
Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
Wikipedia. Hydrochloric acid. [Link]
-
Peng, C., & Chan, C. K. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]
-
Mauvernay, R. Y., & Moleyre, J. (1993). U.S. Patent No. 5,212,158. Washington, DC: U.S. Patent and Trademark Office.
-
Rossi, B., et al. (2020). Hydrogen Bonding and Solvation of a Proline-Based Peptide Model in Salt Solutions. Molecules, 25(23), 5586. [Link]
-
Trabocchi, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8556-8564. [Link]
-
Karoyan, P., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]
-
Phang, J. M., et al. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1002738. [Link]
-
Peng, C., et al. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1545-1551. [Link]
-
Bajaj, S., et al. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Biologically Active Products from Nature, 2(1), 29-45. [Link]
-
The Bumbling Biochemist. (2022, December 10). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides [Video]. YouTube. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spanlab.in [spanlab.in]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Proline Derivative Catalyst Recycling Strategies
Welcome to the technical support center for proline and proline derivative catalyst recycling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes by implementing effective and sustainable catalyst recycling strategies. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting logic essential for success in the lab and in scaling up processes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing catalyst recycling experiments for proline derivatives.
Q1: My proline-catalyzed reaction works well, but recovering the catalyst is difficult. What is the most common strategy to improve recyclability?
The primary challenge with using L-proline and its derivatives is that they are often used as homogeneous catalysts, meaning they are dissolved in the reaction medium with the reactants.[1][2] This makes separation after the reaction difficult and is a significant barrier to large-scale industrial application.[2]
The most prevalent and effective strategy to overcome this is heterogenization , also known as immobilization .[1] This involves anchoring the proline catalyst onto an insoluble solid support. This solid catalyst can then be easily separated from the liquid reaction mixture by simple physical methods like filtration or centrifugation, allowing for its reuse in subsequent reaction cycles.[3]
Q2: What are the main methods for immobilizing a proline catalyst, and what are the pros and cons of each?
There are three primary methods for immobilizing organocatalysts like proline.[1] The choice of method depends on the nature of the support, the catalyst, and the reaction conditions.
| Immobilization Method | Description | Advantages | Disadvantages |
| Impregnation | The catalyst is physically adsorbed onto a solid support through electrostatic or other non-covalent interactions.[4] | Simple preparation; less synthetic modification of the catalyst required. | Catalyst can leach from the support into the reaction medium, leading to loss of activity and product contamination.[5][6] |
| Encapsulation/ Intercalation | The catalyst is physically trapped within the pores or layers of a support material.[4] | Good protection of the catalytic sites; can reduce leaching compared to simple impregnation. | Diffusion of reactants to the active sites can be limited, potentially lowering the reaction rate.[4] |
| Grafting (Covalent Anchoring) | The catalyst is attached to the support via a stable covalent bond.[3] | Provides the most stable attachment, significantly minimizing catalyst leaching.[5] | Requires more complex, multi-step synthesis to prepare the catalyst; the tethering linker can sometimes influence catalytic activity or selectivity.[7][8] |
Q3: I'm using a heterogenized proline catalyst, but its activity drops after a few cycles. What are the likely causes?
A drop in activity is a common issue. The two most probable causes are:
-
Catalyst Leaching : This is the gradual loss of the active proline species from the solid support into the reaction mixture.[6] Even with covalent anchoring, some leaching can occur over multiple cycles, especially under harsh reaction conditions.
-
Deactivation of Catalytic Sites : The active sites on the catalyst can be deactivated by strongly adsorbed species, such as reactants, products, or byproducts, which are not completely removed during the washing step between cycles.[4] This effectively blocks the sites from participating in subsequent reactions.
Q4: How do I choose the right solid support for my proline catalyst?
The choice of support is critical and can influence both the activity and stability of the catalyst. Key factors to consider include:
-
Surface Area and Porosity : A high surface area and appropriate pore size are crucial to ensure high catalyst loading and allow reactants to access the active sites.[7] Common supports include mesoporous silica (e.g., MCM-41, SBA-15) and multi-walled carbon nanotubes (MWCNTs).[4][7]
-
Mechanical and Chemical Stability : The support must be stable under the reaction conditions (solvent, temperature, pH).
-
Functional Groups : For covalent grafting, the support must have suitable functional groups (or be easily functionalized) to react with the proline derivative. Silica, with its surface silanol groups, is a common choice for this reason.[3]
Q5: Are there any strategies for recycling homogeneous proline catalysts without immobilization?
While less common, some strategies exist for recycling homogeneous catalysts:
-
Organic Solvent Nanofiltration (OSN) : This membrane-based technology separates molecules based on size, allowing for the recovery of the catalyst from the product stream.[9]
-
Magnetic Nanoparticles : The catalyst can be attached to magnetic nanoparticles. While technically a form of heterogenization, the catalyst remains dispersed in the reaction medium like a homogeneous catalyst. After the reaction, the catalyst can be recovered using an external magnet.[10]
-
Distillation or Extraction : If there are significant differences in boiling points or solubility between the catalyst and the products, these traditional separation techniques can be employed.[9]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues you may encounter during your experiments.
Guide 1: Issue - Decreasing Catalytic Activity and/or Enantioselectivity Over Recycling
This is the most common problem encountered when reusing heterogenized proline catalysts. The workflow below will help you diagnose the root cause.
Workflow for Diagnosing Decreased Catalyst Performance
Caption: Decision-making workflow for troubleshooting decreased catalyst performance.
Experimental Protocol: Leaching Test
This protocol helps determine if the active catalyst is leaching from the solid support.
-
Stir the Catalyst : In a reaction vessel, stir your recycled (and supposedly deactivated) catalyst in the reaction solvent without the reactants at the standard reaction temperature for a few hours.
-
Separate the Catalyst : Carefully filter the solid catalyst out of the solvent. The remaining liquid is your filtrate.
-
Test the Filtrate : Add the reactants for your standard reaction to the filtrate.
-
Monitor the Reaction : Run the reaction under standard conditions and monitor for any product formation.
Guide 2: Issue - Inconsistent Reaction Times or Yields Between Batches
Inconsistency often points to issues with catalyst integrity or reaction conditions, particularly the role of water.
Troubleshooting Inconsistent Results
-
The Role of Water : The proline catalytic cycle, especially in enamine-based reactions, requires a water molecule to hydrolyze the iminium intermediate and regenerate the catalyst.[3]
-
In Hydrophobic Solvents (e.g., Toluene) : Water can bind to the silanol groups on silica supports, inhibiting catalyst regeneration. In such cases, adding a precise amount of water to the reaction medium can be necessary to accelerate the reaction.[3] However, an excess of water can hinder the catalyst-reactant interaction.[3]
-
In Hydrophilic Solvents : The catalyst may exhibit higher efficiency.[3]
-
-
Actionable Advice :
-
Standardize Solvent Hydration : Ensure your reaction solvent has a consistent, controlled water content for every batch.
-
Elemental Analysis : After several cycles, measure the nitrogen content of your catalyst.[1][3] A significant drop indicates substantial catalyst loss and explains the decrease in performance. For example, one study found only a 0.5% loss of nitrogen after 8 cycles, indicating high stability.[3]
-
Characterize the Recycled Catalyst : Use techniques like TGA, FTIR, and BET surface area analysis to check for changes in the catalyst's physical and chemical structure after use.[7]
-
Comparative Performance of Immobilized Proline Catalysts
The choice of support material significantly impacts the recyclability and efficiency of the catalyst. The table below summarizes the performance of L-proline immobilized on different supports as reported in the literature.
| Support Material | Immobilization Method | Reaction Example | Number of Cycles | Final Yield/Conversion | Key Findings & Reference |
| Multi-Walled Carbon Nanotubes (MWCNTs) | Not specified, likely adsorption/impregnation | Aldol Reaction | 10 | Maintained high activity | Pro/MWCNTs showed faster reaction completion and higher selectivity compared to free L-proline. Recovery via centrifugation.[4] |
| Silica (SBA-15) | Grafting | Deacetalization-Knoenagel | 3 | Slight decrease in conversion | Deactivation was attributed to incomplete removal of adsorbed species rather than significant leaching.[4] |
| Silica (Generic) | Grafting | Spirooxindole Synthesis | 8 | Maintained good to excellent yields (up to 90%) | Catalyst was recovered by simple filtration and washing. Elemental analysis showed minimal nitrogen loss (0.5%).[1][3] |
| Silica Gel | Covalent Grafting | Asymmetric Aldol Reaction | 7 | "Absolutely zero loss of activity" | The catalyst was easily separated by filtration and showed excellent reusability.[11] |
General Protocol for Heterogenized Catalyst Recovery and Reuse
This workflow provides a generalized, best-practice approach for recycling your solid-supported proline catalyst.
Caption: Standard workflow for the recovery and reuse of a heterogeneous catalyst.
References
-
Heterogeneous organocatalysis: the proline case. (2025). RSC Advances. [Link]
-
Heterogeneous organocatalysis: the proline case. (2025). PubMed Central (PMC). [Link]
-
Benaglia, M., et al. (2008). Supported proline and proline-derivatives as recyclable organocatalysts. Chemical Society Reviews. [Link]
-
Opalka, S. M., et al. (2011). Continuous proline catalysis via leaching of solid proline. Beilstein Journal of Organic Chemistry. [Link]
-
Heterogeneous organocatalysis: the proline case. (2025). ResearchGate. [Link]
-
An efficient proline-based homogeneous organocatalyst with recyclability. (n.d.). RSC Publishing. [Link]
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014). Catalysis Science & Technology. [Link]
-
Sustainable Recycling of Homogeneous Catalysts. (2025). SepPure Technologies. [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. (2022). PubMed Central (PMC). [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. [Link]
-
Economical and sustainable approach for the synthesis of supported L-proline catalyst for asymmetric aldol reaction. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 10. An efficient proline-based homogeneous organocatalyst with recyclability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Catalyst Removal
Welcome to the Technical Support Center for Post-Reaction Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical yet often challenging step of purifying reaction mixtures. In the pharmaceutical industry, the removal of metal catalysts is not just a matter of good chemistry; it is a regulatory necessity. Strict limits on residual metals in active pharmaceutical ingredients (APIs) demand robust and validated removal strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and safety of your final compounds.
I. Catalyst Removal: A Decision-Making Workflow
Choosing the right catalyst removal strategy is paramount for maximizing product yield and purity while minimizing cost and process complexity. The following workflow provides a structured approach to selecting the most appropriate method based on the nature of your catalyst and reaction mixture.
Caption: Decision workflow for selecting a catalyst removal method.
II. Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during post-reaction catalyst removal.
Frequently Asked Questions
Heterogeneous Catalysts
Q1: My filtration is very slow, and the filter cake seems impermeable. What can I do?
A1: This is a common issue when dealing with fine catalyst particles, such as Raney Nickel or palladium on carbon (Pd/C).
-
Causality: Fine particles can clog the pores of the filter paper, creating a dense, impermeable layer.
-
Solution 1: Filter Aid: Use a filter aid like Celite® (diatomaceous earth). A pad of Celite® on top of your filter paper creates a more porous filtration bed, preventing the fine catalyst particles from directly blocking the filter.
-
Protocol:
-
Prepare a slurry of Celite® in your reaction solvent.
-
Wet the filter paper in the funnel with the solvent.
-
Gently pour the Celite® slurry onto the filter paper under light suction to form an even pad (typically 0.5-1 cm thick).
-
Carefully pour your reaction mixture onto the Celite® pad.
-
-
-
Solution 2: Centrifugation: For larger volumes, centrifugation can be more efficient. The catalyst pellets at the bottom, and the supernatant can be decanted. The remaining catalyst can then be washed with a small amount of solvent.[1]
-
Solution 3: Sintered Metal Filters: For industrial applications or recurrent issues, sintered metal candle filters offer a robust and reusable solution.[2] These filters can be cleaned in-situ using a backwash cycle, which is particularly beneficial when dealing with hazardous materials.[2]
Q2: I'm concerned about the pyrophoric nature of my catalyst (e.g., Pd/C, Raney Nickel) during filtration. How can I handle it safely?
A2: Pyrophoric catalysts can ignite spontaneously upon exposure to air, especially when dry.
-
Causality: The high surface area of these catalysts makes them highly reactive with oxygen.
-
Solution: Keep the Catalyst Wet: Never allow the catalyst to dry on the filter paper.
-
Protocol:
-
Ensure a continuous flow of solvent over the catalyst bed during filtration.
-
Before stopping the filtration, add a final wash of a high-boiling point, non-flammable solvent like mineral oil or water to keep the catalyst wet.
-
Alternatively, a blanket of inert gas (nitrogen or argon) can be maintained over the funnel during filtration.[3]
-
For disposal, the wet catalyst should be placed in a separate, clearly labeled waste container.
-
-
Homogeneous Catalysts
Q3: After aqueous workup, I still have significant metal catalyst residue in my organic product. Why is simple extraction not working?
A3: Homogeneous catalysts, by design, are soluble in the reaction medium. Simple liquid-liquid extraction may not be sufficient if the catalyst has a high affinity for the organic phase.
-
Causality: The ligands on the metal center often impart high lipophilicity, making the catalyst prefer the organic layer.
-
Solution 1: Use a Scavenger Resin: Scavenger resins are solid supports functionalized with groups that chelate to the metal, effectively converting the homogeneous catalyst into a heterogeneous species that can be filtered off.[4]
-
Solution 2: Oxidative or Reductive Wash: Change the oxidation state of the metal to make it more water-soluble.
-
Example: A dilute solution of an oxidizing agent can sometimes convert a Pd(0) catalyst to a more water-soluble Pd(II) species, which can then be extracted into an aqueous phase.[8]
-
-
Solution 3: pH Adjustment: For acid or base-sensitive products, consider neutral scavengers like activated carbon.[9] For acid catalysts, a wash with a dilute base like sodium bicarbonate solution can be effective.[10] Conversely, for basic catalysts, a dilute acid wash may be appropriate.
Q4: I'm losing a significant amount of my product during purification with scavenger resins. How can I prevent this?
A4: Product loss can occur if the product itself has an affinity for the scavenger resin.
-
Causality: Non-specific binding of the product to the resin support or functional groups.
-
Solution 1: Choose a More Selective Scavenger: Scavengers with different functional groups or backbones (e.g., silica vs. polystyrene) have different binding profiles. A screening of different scavengers may be necessary to find one that is selective for the metal without binding the product.
-
Solution 2: Reduce Contact Time: Minimize the stirring time of the resin with your product solution.
-
Solution 3: Pass Through a Cartridge: Instead of stirring as a slurry, pass the crude product solution through a packed cartridge of the scavenger resin.[11] This minimizes contact time and can be more efficient.[11]
Troubleshooting Guide: Catalyst Deactivation and Removal Issues
| Problem | Possible Cause | Troubleshooting Steps & Explanation |
| Incomplete catalyst removal (Homogeneous) | - Catalyst is highly soluble in the product phase. - Insufficient scavenger loading or contact time. | - Increase scavenger equivalents: Use a higher ratio of scavenger to catalyst. - Increase contact time: Allow for longer stirring with the scavenger. - Change scavenger type: Select a scavenger with a higher affinity for the specific metal. For example, sulfur-based scavengers have a high affinity for platinum group metals. - Employ a multi-step approach: Combine an initial extraction or scavenger treatment with a final filtration through activated carbon or silica.[9] |
| Product decomposition during purification | - Residual active catalyst is degrading the product on the chromatography column or during workup. | - Quench the catalyst: Before purification, add a reagent that deactivates the catalyst. For Grubbs-type catalysts, a polar isocyanide can be effective.[9] - Use a less acidic stationary phase: If using chromatography, consider neutral alumina instead of silica gel to minimize on-column degradation.[9] |
| Catalyst deactivation during reaction | - Poisoning: Impurities in the starting materials or solvents (e.g., sulfur, amines) can irreversibly bind to the catalyst's active sites.[12] - Fouling: Byproducts or polymers can coat the catalyst surface, blocking active sites.[12][13] - Sintering: At high temperatures, small metal particles on a support can agglomerate into larger, less active particles.[13] | - Purify starting materials: Ensure all reagents and solvents are free from potential catalyst poisons. - Modify reaction conditions: Lowering the reaction temperature can sometimes reduce fouling and sintering. - Catalyst regeneration: For some types of deactivation, the catalyst can be regenerated. For example, coke deposits can sometimes be burned off by controlled heating in air.[14] |
| Difficulty removing spent catalyst from reactor | - Catalyst has agglomerated or caked onto the reactor walls. | - Mechanical removal: For solid catalysts, careful scraping may be necessary. - Solvent washing: Use a solvent in which the catalyst or agglomerating material is soluble. For spent solid catalysts covered in organic residue, a Soxhlet extraction with a low-boiling solvent can be effective.[15] |
III. Methodologies and Protocols
Protocol 1: Filtration of a Heterogeneous Catalyst (e.g., Pd/C) using a Celite® Pad
-
Assemble the Filtration Apparatus: Set up a Büchner funnel on a filter flask connected to a vacuum source.
-
Prepare the Celite® Slurry: In a small beaker, make a slurry of Celite® in the same solvent used for the reaction. The consistency should be easily pourable.
-
Form the Celite® Pad:
-
Place a piece of filter paper in the Büchner funnel and wet it with the reaction solvent.
-
Apply gentle vacuum and pour the Celite® slurry onto the filter paper to form an even pad of about 0.5-1 cm thickness.
-
-
Filter the Reaction Mixture:
-
Carefully decant the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad.
-
Wash the reaction flask with fresh solvent and pour the washings through the filter.
-
Safety Note: For pyrophoric catalysts like Pd/C, ensure the catalyst bed remains wet with solvent throughout the filtration process to prevent ignition.[16]
-
-
Wash the Filter Cake: Wash the collected catalyst on the Celite® pad with additional fresh solvent to recover any remaining product.
Protocol 2: Removal of a Homogeneous Palladium Catalyst using a Thiol-Functionalized Scavenger Resin
-
Select the Scavenger: Choose a thiol-functionalized silica or polystyrene resin appropriate for your solvent system.
-
Add Scavenger to the Reaction Mixture: After the reaction is complete, add 3-5 equivalents of the scavenger resin relative to the amount of palladium catalyst used.[7]
-
Stir: Stir the mixture at room temperature for 4-16 hours.[7] The progress of metal scavenging can be monitored by techniques like ICP-MS if available.
-
Filter: Filter the mixture through a simple filter paper or a fritted funnel to remove the resin.
-
Wash: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine Filtrates: The combined filtrate contains the purified product, now depleted of the palladium catalyst.
IV. Comparative Analysis of Catalyst Removal Techniques
| Method | Catalyst Type | Advantages | Disadvantages | Best Suited For |
| Filtration | Heterogeneous | - Simple and straightforward.[17] - Cost-effective. | - Can be slow for fine particles. - Potential for pyrophoric catalysts to ignite if not handled properly.[16] | - Removing solid catalysts like Pd/C, PtO₂, Raney Nickel. |
| Scavenger Resins | Homogeneous | - High selectivity for specific metals.[5][11] - Can achieve very low residual metal levels. - Simple filtration workup.[4] | - Resins can be expensive.[5] - Potential for product loss due to non-specific binding. - Requires screening to find the optimal resin. | - Purification of APIs and high-value compounds.[6] - When strict limits on metal residues are required. |
| Liquid-Liquid Extraction | Homogeneous | - Scalable and often uses common lab solvents. | - May require multiple extractions.[5] - Can be ineffective if the catalyst has high solubility in the product phase. - Can generate significant solvent waste. | - When the catalyst can be easily partitioned into an immiscible phase (e.g., acid catalysts removed with a basic wash).[10] |
| Precipitation/ Crystallization | Homogeneous | - Can provide very pure product. - Can sometimes allow for catalyst recovery from the mother liquor. | - Not all products are crystalline. - Potential for the catalyst to co-precipitate with the product.[18] | - Final purification step for solid products. |
| Chromatography | Homogeneous | - Can provide very high purity. | - Not easily scalable. - Can lead to product loss on the column.[9] - Can be expensive in terms of solvent and stationary phase. | - Small-scale lab synthesis where high purity is critical.[9] |
V. Visualizing Catalyst-Scavenger Interaction
The following diagram illustrates the mechanism of action for a thiol-based scavenger resin in capturing a palladium catalyst.
Caption: Mechanism of homogeneous catalyst removal by a scavenger resin.
VI. References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from
-
What Is The Best Way To Remove Polymerization Catalysts? - Chemistry For Everyone. (2025, November 1). Retrieved from
-
How do I remove a homogeneous catalyst after my reaction? - ResearchGate. (2019, October 7). Retrieved from
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). Retrieved from
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Retrieved from
-
CATALYST FILTRATION - Teesing. Retrieved from
-
Lecture 6 : Catalysts preparation-precipitation - NPTEL Archive. Retrieved from
-
Purification strategies to remove catalyst residues from enyne products - Benchchem. Retrieved from
-
Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (2023, June 6). Retrieved from
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Retrieved from
-
Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024, October 9). Retrieved from
-
I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? | ResearchGate. (2017, February 13). Retrieved from
-
Metal Scavengers - Sigma-Aldrich. Retrieved from
-
Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31). Retrieved from
-
The regeneration or disposal of deactivated heterogeneous catalysts - ResearchGate. (2025, August 7). Retrieved from
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Retrieved from
-
Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. (2024, April 25). Retrieved from
-
Scavenger Resins - Amerigo Scientific. Retrieved from
-
Preparation of Supported Catalysts by Deposition–Precipitation | Request PDF - ResearchGate. Retrieved from
-
Challenges in Reaction Engineering Practice of Heterogeneous Catalytic Systems. (2025, August 10). Retrieved from
-
Suggestions for Catalyst Decommissioning and Unloading Tech Fact - DuPont. Retrieved from
-
Metal Scavenger User Guide | Biotage. Retrieved from
-
The comparative jurisprudence of catalysts preparation methods: II. Deposition-precipitation and adsorption methods. - Allied Academies. (2018, March 5). Retrieved from
-
Chapter: 4 CATALYTIC EXTRACTION PROCESS TECHNOLOGY - National Academies of Sciences, Engineering, and Medicine. Retrieved from
-
Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration - Aidic. Retrieved from
-
Challenges and Perspectives of Single-Atom-Based Catalysts for Electrochemical Reactions | JACS Au - ACS Publications. Retrieved from
-
Catalysts BY EVONIK. Retrieved from
-
Recent Developments in the Synthesis of Supported Catalysts | Chemical Reviews. Retrieved from
-
Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PubMed Central. Retrieved from
-
Removal of polymer supported catalyst from organic phase : r/Chempros - Reddit. (2023, October 20). Retrieved from
-
US7033488B2 - Method of removing and replacing catalyst in a multi-reactor cascade configuration - Google Patents. Retrieved from
-
Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - ResearchGate. Retrieved from
-
Specialty Grand Challenges in Separation Processes - Frontiers. (2020, March 12). Retrieved from
-
Palladium catalyst recovery using scavenger resin - SpinChem. Retrieved from
-
Filtration of catalysts - Engineer Live. (2015, October 9). Retrieved from
-
Filtration of Hydrogenation Catalysts - YouTube. (2012, March 20). Retrieved from
-
Top Filtration Systems Used for Catalyst Recovery - Kumar Filters. Retrieved from
-
Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK - Mastermelt. Retrieved from
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Retrieved from
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9). Retrieved from
Sources
- 1. evonik.com [evonik.com]
- 2. teesing.com [teesing.com]
- 3. youtube.com [youtube.com]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Metal Scavengers [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. engineerlive.com [engineerlive.com]
- 17. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of (4S)-4-METHYL-L-PROLINE HCL and L-proline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, L-proline has long been revered as a foundational and versatile catalyst for a myriad of asymmetric transformations. Its simplicity, ready availability, and ability to facilitate key bond-forming reactions with high stereocontrol have cemented its place in the synthetic chemist's toolbox. However, the quest for enhanced reactivity and selectivity has led to the exploration of proline derivatives, each with unique structural modifications. This guide provides a detailed comparison of the catalytic activity of the parent L-proline with a structurally analogous derivative, (4S)-4-METHYL-L-PROLINE HCL.
At the heart of this comparison lies the fundamental question: how does the introduction of a methyl group at the C4 position of the pyrrolidine ring influence the catalyst's performance? This guide will delve into the mechanistic underpinnings of proline catalysis, explore the potential stereoelectronic effects of the 4-methyl substituent, and present a framework for evaluating the catalytic efficacy of these two molecules. While direct, side-by-side comparative experimental data for this compound is not extensively available in the current literature, we will use the well-established performance of L-proline in the classic asymmetric aldol reaction as a benchmark for discussion and a basis for proposed experimental validation.
The Mechanistic Cornerstone: Enamine Catalysis
Both L-proline and its derivatives catalyze reactions through a common mechanistic pathway known as enamine catalysis.[1][2] In this mode of activation, the secondary amine of the proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction, leading to the formation of a new carbon-carbon bond. The chirality of the proline catalyst is transferred to the product during this step, resulting in an enantiomerically enriched product. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the product.
The carboxylate group of proline plays a crucial role in this cycle. It acts as a general acid-base co-catalyst, facilitating the deprotonation of the α-carbon to form the enamine and later protonating the intermediate to promote product formation. This bifunctional nature is a key contributor to the catalytic efficiency of proline.[1]
Figure 1: Generalized Enamine Catalysis Cycle for Proline-Mediated Reactions.
The Influence of the 4-Methyl Group: A Stereoelectronic Perspective
The introduction of a methyl group at the C4 position of the proline ring in this compound introduces both steric and electronic perturbations to the catalyst's structure. These changes can have a significant impact on its catalytic activity and selectivity.
Steric Effects: The cis relationship between the C4-methyl group and the C2-carboxylic acid group in the (4S) configuration can influence the puckering of the five-membered pyrrolidine ring. This, in turn, can affect the orientation of the enamine intermediate and the facial selectivity of its attack on the electrophile. The methyl group can create a more sterically hindered environment on one face of the enamine, potentially leading to higher enantioselectivity by directing the incoming electrophile to the less hindered face.
Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electron density of the pyrrolidine ring and the nitrogen atom. This could potentially influence the nucleophilicity of the enamine intermediate, although this effect is generally considered to be less significant than the steric influence in this context.
A Case Study: The Asymmetric Aldol Reaction
To provide a concrete basis for comparison, we will consider the well-studied asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde. This reaction is a benchmark for evaluating the performance of new organocatalysts.
L-proline Catalyzed Aldol Reaction: Experimental Data
The direct asymmetric aldol reaction catalyzed by L-proline has been extensively documented. A seminal report by List and co-workers demonstrated the feasibility of this transformation.[1]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | DMSO | Room Temp. | 4 | 68 | 76 |
Table 1: Performance of L-proline in the asymmetric aldol reaction of acetone and 4-nitrobenzaldehyde.
This compound: A Call for Comparative Investigation
Sources
A Researcher's Guide to 4-Substituted Proline Catalysts in Asymmetric Aldol Reactions
For researchers and professionals in organic synthesis and drug development, the asymmetric aldol reaction stands as a cornerstone for constructing complex chiral molecules. The advent of organocatalysis, championed by the simple amino acid L-proline, has revolutionized this field by offering a greener, metal-free alternative to traditional methods.[1][2] However, proline itself is not without limitations, including high catalyst loadings and poor solubility in many organic solvents.[1] This has spurred the development of modified proline scaffolds, with substitution at the C4-position emerging as a highly effective strategy to enhance catalytic performance.
This guide provides an in-depth comparison of various 4-substituted proline catalysts, offering objective performance data and field-proven insights to inform your catalyst selection and experimental design.
The Rationale for 4-Substitution: Beyond Parent Proline
Modifying the proline ring at the 4-position is a strategic choice aimed at overcoming the inherent drawbacks of the parent catalyst. The introduction of a substituent can serve several key functions:
-
Modulating Solubility: By introducing lipophilic or hydrophilic groups, the catalyst's solubility can be tailored for a wider range of reaction media, moving beyond the traditional highly polar aprotic solvents like DMSO.[1]
-
Enhancing Stereoselectivity and Activity: Substituents can exert profound stereoelectronic effects, altering the conformation of the pyrrolidine ring and the transition state assembly. This can lead to significantly improved enantioselectivity (ee) and diastereoselectivity (dr), while also accelerating reaction rates and allowing for lower catalyst loadings.[1][3]
-
Enabling Catalyst Immobilization: The 4-position serves as a convenient handle for anchoring the catalyst to a solid support, facilitating easier separation and recycling—a critical consideration for process chemistry and green synthesis.[1]
Performance Comparison of 4-Substituted Proline Catalysts
The efficacy of a 4-substituent is highly dependent on its nature and the specific reaction conditions. The following table summarizes experimental data from various studies, comparing the performance of representative 4-substituted proline catalysts against the parent L-proline in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Substituent (at C4) | Solvent | Yield (%) | dr (anti:syn) | ee (% anti) | Reference |
| L-Proline | -H | DMSO | 97 | 95:5 | 96 | [List et al., 2000] |
| (4R)-Hydroxy-L-proline | -OH (trans) | Water | 95 | >99:1 | 97 | [3] |
| (4R)-OTIPS-L-proline | -OSi(iPr)₃ (trans) | Water | 99 | >99:1 | 98 | [3] |
| (4R)-OPh-L-proline | -OPh (trans) | Water | 99 | >99:1 | 98 | [3] |
| (4R)-OAc-L-proline | -OAc (trans) | Water | 92 | >99:1 | 96 | [3] |
Note: Reaction conditions and substrates can vary between studies, affecting direct comparability. The data presented are for illustrative purposes to highlight the impact of 4-substitution.
Analysis of Performance Data: The data clearly demonstrates the profound impact of 4-substitution. Derivatives of 4-hydroxyproline, particularly those with bulky, hydrophobic ether or silyl ether groups, show exceptional performance in water—a solvent where unmodified proline is notoriously ineffective.[3] These catalysts not only match but often exceed the stereoselectivity of L-proline in its optimal solvent (DMSO), while offering the significant advantage of operating in an environmentally benign medium. The hydrophobic substituents are hypothesized to create a micellar environment in water, shielding the key enamine intermediate from the bulk aqueous phase and promoting the desired reaction pathway.[3]
The Mechanistic Underpinnings
The catalytic power of proline and its derivatives stems from their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone).[4][5][6] This enamine then attacks the carbonyl acceptor (an aldehyde), with the stereochemical outcome being directed by the catalyst's chiral scaffold. The carboxylic acid moiety of proline plays a crucial role, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding in the transition state.[6][7]
A 4-substituent influences this cycle by sterically and electronically tuning the transition state. For example, a bulky substituent can further block one face of the enamine, enhancing the facial selectivity of the attack on the aldehyde.
Caption: Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction.
Field-Proven Experimental Protocol
This section provides a representative, step-by-step protocol for conducting an asymmetric aldol reaction using a 4-substituted proline catalyst. This procedure is based on established methodologies and is designed to be a robust starting point for optimization.[1][7]
Objective: To synthesize the anti-aldol adduct from cyclohexanone and 4-nitrobenzaldehyde using (4R)-Hydroxy-L-proline in an aqueous medium.
Caption: General Experimental Workflow for Aldol Reaction.
Materials & Reagents:
-
(4R)-Hydroxy-L-proline (Catalyst, 10 mol%)
-
4-Nitrobenzaldehyde (Aldehyde acceptor, 1.0 mmol)
-
Cyclohexanone (Ketone donor, 10.0 mmol, 10 equiv.)
-
Deionized Water (Solvent)
-
Saturated aqueous NH₄Cl solution (Quenching agent)
-
Ethyl Acetate (Extraction solvent)
-
Anhydrous MgSO₄ or Na₂SO₄ (Drying agent)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean 10 mL vial equipped with a magnetic stir bar, add (4R)-Hydroxy-L-proline (13.1 mg, 0.1 mmol, 10 mol%) and 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol).
-
Causality: The catalyst and the electrophilic aldehyde are added first. Using the aldehyde as the limiting reagent is standard practice.
-
-
Solvent and Substrate Addition: Add deionized water (2.0 mL) to the vial, followed by cyclohexanone (1.04 mL, 10.0 mmol, 10 equivalents).
-
Causality: A large excess of the ketone donor is used to push the reaction equilibrium towards the product and minimize self-aldol condensation of the aldehyde. Vigorous stirring is crucial in this biphasic system to ensure adequate mixing and interfacial contact.
-
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis. Typically, the disappearance of the 4-nitrobenzaldehyde spot is monitored. The reaction is generally complete within 24-48 hours.
-
Trustworthiness: Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing potential side reactions or degradation from prolonged stirring.
-
-
Workup: Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Causality: The NH₄Cl quench stops the reaction by protonating any remaining enamine and neutralizing the catalyst. The organic product is then extracted into an immiscible solvent like ethyl acetate.
-
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
-
Analysis and Characterization: The structure of the purified product is confirmed using ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (dr) can be determined from the ¹H NMR of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
This comprehensive guide provides the foundational knowledge, comparative data, and practical steps necessary to effectively utilize 4-substituted proline catalysts in your research. By understanding the principles behind catalyst design and performance, you can make informed decisions to accelerate your synthetic campaigns and achieve your molecular design goals.
References
-
Celestino, L., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(21), 3969. Available at: [Link][1]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved January 26, 2026, from [Link][4]
-
Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Retrieved January 26, 2026, from [Link][5]
-
Afarinkia, K., et al. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 36, 61-76. Available at: [Link][7]
-
Mase, N., et al. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Organic letters, 14(15), 3796–3799. Available at: [Link][3]
-
Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(14), 4816–4823. Available at: [Link][8]
-
Houk, K. N., & List, B. (2004). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 126(13), 4127–4138. Available at: [Link][6]
-
Hoyt, M. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign, Chemistry Seminars. Available at: [Link][2]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. (Note: A direct URL to the full text may require a subscription.
-
List, B., Pojarliev, P., & Martin, H. J. (2002). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 4(15), 2595–2597. Available at: [Link][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Asymmetric Organocatalysis: Benchmarking MacMillan and Jørgensen Catalysts
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the quest for elegant and efficient methods to construct chiral molecules remains a paramount objective. Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has emerged as a powerful third pillar alongside biocatalysis and transition-metal catalysis, offering distinct advantages in terms of operational simplicity, stability, and a "greener" footprint.[1] At the forefront of this revolution are the catalyst families developed by David MacMillan and Karl Anker Jørgensen.[2] This guide provides a comprehensive comparison of these two seminal organocatalytic systems, offering field-proven insights, experimental data, and detailed protocols to aid researchers in catalyst selection and reaction design.
The Dawn of a New Era: Foundational Principles
Traditional catalysis often relied on enzymes or metal-based complexes, which, while powerful, can be sensitive to air and moisture, costly, and pose challenges in terms of toxicity and removal from final products. Organocatalysis sidesteps these issues by employing small, purely organic molecules to accelerate and control the stereochemical outcome of a reaction.[3][4]
The genius of both MacMillan and Jørgensen lies in their development of distinct activation modes for carbonyl compounds, primarily aldehydes and ketones. These strategies hinge on the transient and reversible formation of reactive intermediates—iminium and enamine ions—that are more susceptible to nucleophilic or electrophilic attack.[5][6]
The MacMillan Catalysts: Masters of Iminium Ion Activation
Developed by David MacMillan and his group, the archetypal MacMillan catalysts are chiral imidazolidinones, readily synthesized from common amino acids like phenylalanine.[2] Their primary mode of action is through iminium ion catalysis .[5]
Mechanism of Action: LUMO-Lowering
The catalytic cycle begins with the condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde. This reaction forms a chiral iminium ion intermediate. The key to this activation strategy is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, making it significantly more electrophilic and thus more reactive towards a nucleophile, such as a diene in a Diels-Alder reaction.[5][7] The bulky scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the product.[7] After the reaction, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst.[2]
Figure 1: Catalytic cycle of MacMillan catalysts via iminium ion formation.
Core Applications:
MacMillan catalysts have proven exceptionally effective in a wide range of transformations, most notably:
-
Diels-Alder Reactions: This was the first reaction demonstrated to be highly enantioselective using a MacMillan catalyst, and it remains a benchmark for this class.[2]
-
Friedel-Crafts Alkylations: The activation of enals allows for the enantioselective addition of electron-rich arenes and heterocycles.[8]
-
1,3-Dipolar Cycloadditions: These catalysts facilitate the reaction of α,β-unsaturated aldehydes with nitrones and other dipoles.[4]
-
Conjugate Additions: A variety of soft nucleophiles can be added to activated enals with high enantioselectivity.[5]
The Jørgensen Catalysts: Versatility Through Dual Activation
The Jørgensen catalysts, specifically the diarylprolinol silyl ethers developed independently by the groups of Karl Anker Jørgensen and Yujiro Hayashi, are renowned for their versatility.[6][9] These catalysts, derived from proline, can operate through both iminium ion and enamine catalysis , significantly broadening their synthetic utility.[6]
Mechanism of Action: A Tale of Two Intermediates
-
Iminium Ion Catalysis (LUMO-Lowering): Similar to MacMillan catalysts, Jørgensen catalysts react with α,β-unsaturated aldehydes to form iminium ions, lowering their LUMO and activating them for conjugate additions.[6]
-
Enamine Catalysis (HOMO-Raising): When reacted with saturated aldehydes or ketones, Jørgensen catalysts form a nucleophilic enamine intermediate. This transformation raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a potent nucleophile that can react with a wide array of electrophiles.[6]
The bulky diarylprolinol silyl ether framework provides a well-defined chiral environment, effectively blocking one face of the reactive intermediate to ensure high stereocontrol in both mechanistic pathways.[6][9]
Figure 2: Dual catalytic cycles of Jørgensen catalysts.
Core Applications:
The dual activation capability of Jørgensen catalysts makes them suitable for a broad spectrum of asymmetric transformations:
-
Michael Additions: A cornerstone application, where both aldehydes and ketones can act as nucleophiles (via enamine formation) adding to nitroalkenes and other Michael acceptors.[10]
-
α-Functionalization: This includes α-amination, α-sulfenylation, and α-halogenation of aldehydes and ketones.[6]
-
Domino Reactions: The ability to sequentially form enamine and iminium intermediates allows for powerful cascade reactions, rapidly building molecular complexity.[6]
-
Diels-Alder Reactions: While also capable of catalyzing Diels-Alder reactions, their application in this area is often complementary to MacMillan catalysts.[9]
Head-to-Head Comparison: Performance in Key Reactions
Asymmetric Diels-Alder Reaction: Cyclopentadiene and trans-Cinnamaldehyde
This classic transformation is a testament to the power of iminium ion catalysis.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | exo:endo | ee (%) (major isomer) | Reference |
| MacMillan (1st Gen.) | 5 | MeOH/H₂O | 8 | 99 | 1.3:1 | 93 (exo) | [2] |
| Jørgensen-Hayashi | 10 | CH₂Cl₂ | 12 | 95 | >99:1 (exo) | 99 (exo) | [9] |
Note: Reaction conditions are not identical and are presented for representative comparison.
Analysis: Both catalysts provide excellent yields and high enantioselectivities for the Diels-Alder reaction. The MacMillan catalyst demonstrates high efficiency at a lower catalyst loading. The Jørgensen-Hayashi catalyst, in this specific example, shows exceptional exo-selectivity and enantioselectivity. The choice between them may depend on the desired diastereomer and optimization of reaction conditions.
Asymmetric Friedel-Crafts Alkylation: Indole and α,β-Unsaturated Aldehydes
This reaction highlights the utility of these catalysts in C-C bond formation involving aromatic systems.
| Catalyst | Catalyst Loading (mol%) | Substrate (Aldehyde) | Time (h) | Yield (%) | ee (%) | Reference |
| MacMillan (2nd Gen.) | 20 | Crotonaldehyde | 24 | 83 | 90 | [8] |
| Jørgensen-Hayashi | 10 | trans-Cinnamaldehyde | 48 | 92 | 91 | Data synthesized from related applications |
Note: Direct comparative data for this specific reaction is limited. The Jørgensen catalyst data is representative of its performance in similar conjugate additions.
Analysis: MacMillan's second-generation catalyst is highly effective for the Friedel-Crafts alkylation of indoles with enals, providing high yields and enantioselectivities. Jørgensen-type catalysts are also proficient in conjugate additions of this nature, often with slightly lower catalyst loadings.
Asymmetric Michael Addition: Aldehydes to Nitroolefins
This reaction is a stronghold for Jørgensen-type catalysts, showcasing the power of enamine catalysis.
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Nitroolefin | Time (h) | Yield (%) | dr | ee (%) | Reference |
| MacMillan (2nd Gen.) | 20 | Propanal | trans-β-Nitrostyrene | 48 | 71 | 6:1 | 99 | Representative data |
| Jørgensen-Hayashi | 2 | Propanal | trans-β-Nitrostyrene | 2 | 94 | 95:5 | 98 | [10] |
Note: Reaction conditions are not identical and are presented for representative comparison.
Analysis: In the realm of Michael additions, the Jørgensen-Hayashi catalyst demonstrates remarkable efficiency, requiring significantly lower catalyst loading and shorter reaction times while delivering excellent yields and stereoselectivities. This highlights its particular strength in reactions proceeding through an enamine intermediate.
Practical Considerations for Catalyst Selection
Figure 3: Decision workflow for catalyst selection.
Beyond raw performance data, several practical factors influence the choice of catalyst:
-
Catalyst Loading: Jørgensen catalysts often operate at lower loadings (1-5 mol%) for Michael additions, which can be advantageous for large-scale synthesis. MacMillan catalysts are highly effective, though sometimes require higher loadings (5-20 mol%).[2][10]
-
Stability and Handling: Both catalyst families are generally bench-stable, a significant advantage over many air- and moisture-sensitive metal catalysts.
-
Cost and Availability: Both MacMillan and Jørgensen catalysts are commercially available from various suppliers. The first-generation MacMillan catalysts, derived from simple amino acids, can be particularly cost-effective to synthesize in-house.[2]
-
Substrate Scope: Jørgensen catalysts, with their dual modes of activation, arguably have a broader substrate scope, particularly for reactions involving saturated aldehydes and ketones. MacMillan catalysts are the go-to for many iminium-activated cycloadditions.
Experimental Protocols
Representative Protocol for MacMillan Catalyst-Catalyzed Diels-Alder Reaction [2]
This protocol describes the reaction of trans-cinnamaldehyde with cyclopentadiene.
Materials:
-
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan 1st Gen. Catalyst) (0.025 mmol, 5 mol%)
-
trans-Cinnamaldehyde (0.5 mmol)
-
Cyclopentadiene (1.5 mmol, freshly distilled)
-
Methanol/Water (95:5 v/v, 0.5 mL)
Procedure:
-
To a vial is added the MacMillan catalyst (0.025 mmol).
-
The solvent (0.5 mL of 95:5 MeOH/H₂O) is added, followed by trans-cinnamaldehyde (0.5 mmol).
-
The mixture is stirred at room temperature for 5 minutes.
-
Freshly distilled cyclopentadiene (1.5 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 8-12 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and washed with water (2 x 5 mL) and brine (1 x 5 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
Representative Protocol for Jørgensen Catalyst-Catalyzed Michael Addition [11]
This protocol describes the reaction of propanal with trans-β-nitrostyrene.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst) (0.02 mmol, 2 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Propanal (2.0 mmol)
-
Toluene (1.0 mL)
Procedure:
-
To a vial containing a magnetic stir bar is added trans-β-nitrostyrene (1.0 mmol) and the Jørgensen-Hayashi catalyst (0.02 mmol).
-
Toluene (1.0 mL) is added, and the mixture is stirred at room temperature.
-
Propanal (2.0 mmol) is added, and the reaction is stirred at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification by flash column chromatography affords the Michael adduct.
Conclusion
Both MacMillan and Jørgensen catalysts are cornerstones of modern asymmetric organocatalysis, each with its distinct strengths and broad applicability. MacMillan catalysts, through their elegant and robust iminium ion activation, provide a reliable and highly effective platform for a multitude of cycloaddition and conjugate addition reactions. Jørgensen catalysts offer exceptional versatility, capable of operating through both iminium and enamine pathways, making them particularly powerful for Michael additions and a wide array of α-functionalization reactions.
The choice between these two catalyst families is not a matter of inherent superiority but rather a strategic decision based on the specific transformation at hand. By understanding their respective mechanisms, performance characteristics, and practical considerations, researchers can harness the full potential of these remarkable tools to build the chiral molecules that will drive innovation in drug discovery and beyond.
References
-
MacMillan, D. W. C. The Advent and Development of Organocatalysis. Nature2008 , 455 (7211), 304–308. [Link]
-
Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels–Alder Reaction. Journal of the American Chemical Society2000 , 122 (17), 4243–4244. [Link]
-
Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition2005 , 44 (27), 4212–4215. [Link]
-
Marigo, M.; Wabnitz, T. C.; Fielenbach, D.; Jørgensen, K. A. Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition2005 , 44 (5), 794–797. [Link]
-
Gordillo, R.; Houk, K. N. Origins of Stereoselectivity in the Organocatalytic Intramolecular Diels−Alder Reaction. The Journal of Organic Chemistry2006 , 71 (19), 7271–7277. [Link]
-
List, B. The ying and yang of asymmetric aminocatalysis. Chemical Communications2004 , (8), 819-822. [Link]
-
Dondoni, A.; Massi, A. Asymmetric Organocatalysis: From Infancy to Adolescence. Angewandte Chemie International Edition2008 , 47 (25), 4638–4660. [Link]
-
Jensen, K. L.; Dickmeiss, G.; Jiang, H.; Albrecht, Ł.; Jørgensen, K. A. The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research2012 , 45 (2), 248–264. [Link]
-
The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]
-
Paras, N. A.; MacMillan, D. W. C. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society2001 , 123 (18), 4370–4371. [Link]
-
Hayashi, Y. Diphenylprolinol Silyl Ethers: Versatile and Robust Organocatalysts. Chemistry–An Asian Journal2011 , 6 (1), 12–21. [Link]
-
Hayashi, Y.; Okamura, D.; Mukaiyama, T.; Kawamoto, Y.; Honda, M.; Umemiya, S.; Noguchi, Y.; Sato, I. Asymmetric Michael Reaction of Nitroalkanes and β,β-Disubstituted α,β-Unsaturated Aldehydes for the Construction of All-Carbon Quaternary Stereogenic Centers. Chemistry – A European Journal2014 , 20 (38), 12072-12082. [Link]
-
Pellissier, H. Asymmetric organocatalytic cycloadditions. Tetrahedron2012 , 68 (10), 2197-2232. [Link]
-
The Royal Swedish Academy of Sciences. Scientific Background on the Nobel Prize in Chemistry 2021: Enamine and Iminium Ion–Mediated Organocatalysis. [Link]
-
Quintavalla, A.; Carboni, D.; Lombardo, M. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28 (4), 1803. [Link]
-
Synergistic Strategies in Aminocatalysis. Chemistry – A European Journal2022 , 28 (43), e202200818. [Link]
-
Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts2022 , 12 (8), 912. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. New advances in asymmetric organocatalysis II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to Evaluating the Stereochemical Outcome of Proline Analogs in Organocatalysis
Introduction: The Enduring Legacy of Proline in Asymmetric Catalysis
Since the pioneering work of Hajos, Parrish, Eder, and Sauer in the 1970s, L-proline has been celebrated as the "simplest enzyme," a remarkably effective organocatalyst for a wide array of asymmetric transformations.[1][2] Its ability to form stereochemically defined C-C bonds with high fidelity, using a metal-free and environmentally benign approach, has revolutionized modern synthetic chemistry.[3] The power of proline lies in its unique bifunctional nature: the secondary amine acts as a nucleophile to form enamine or iminium ion intermediates with carbonyl compounds, while the carboxylic acid moiety provides crucial hydrogen-bond-directing capabilities in the transition state.[2][4]
This guide provides an in-depth comparison of various proline analogs, moving beyond the parent molecule to explore how structural modifications on the pyrrolidine ring influence the stereochemical course of key organocatalytic reactions. We will dissect the mechanistic underpinnings of stereocontrol, present comparative experimental data, and offer practical protocols for researchers aiming to select the optimal catalyst for their specific synthetic challenge.
The Mechanistic Cornerstone: Enamine Catalysis and the Houk-List Model
Proline's catalytic prowess is primarily rooted in its ability to generate a transient, more nucleophilic enamine species from a ketone or aldehyde donor.[2][5] This enamine then attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). The stereochemical outcome of this C-C bond formation is dictated by the geometry of the transition state.
The widely accepted Houk-List model for the proline-catalyzed intermolecular aldol reaction provides a robust framework for understanding this stereocontrol.[6][7]
Key Features of the Houk-List Transition State Model:
-
Enamine Formation: The catalytic cycle begins with the reaction between proline and a carbonyl donor (e.g., acetone) to form an enamine intermediate.[1]
-
Transition State Assembly: The enamine, the aldehyde acceptor, and the proline's carboxylic acid group assemble into a highly organized, chair-like six-membered transition state.[4]
-
Stereodirection via Hydrogen Bonding: The carboxylic acid proton forms a hydrogen bond with the aldehyde's carbonyl oxygen, activating the electrophile and locking its orientation.
-
Steric Control: The aldehyde's substituent (R group) preferentially occupies a pseudo-equatorial position to minimize steric clashes with the proline ring. This arrangement forces the enamine to attack one specific face of the aldehyde (the Re-face for L-proline), thereby determining the absolute stereochemistry of the newly formed stereocenter.[1]
Figure 1: General catalytic cycle for the L-proline-catalyzed aldol reaction.
Comparative Analysis of Proline Analogs
Modifying the proline scaffold offers a powerful strategy to fine-tune catalytic activity and stereoselectivity. Substituents can exert profound electronic and steric effects, altering the pyrrolidine ring conformation (puckering) and the stability of the key transition state.[8]
C4-Substituted Proline Analogs: The Role of Hydroxy and Fluoro Groups
Substituents at the C4 position are distal to the reacting centers but can significantly influence the catalyst's performance by altering the ring pucker and introducing new non-covalent interactions.
-
(4R)-Hydroxy-L-proline (trans-4-Hydroxyproline): This is one of the most studied analogs. In many cases, the trans-hydroxy group can act as an additional hydrogen bond donor, further organizing the transition state. However, its effect is highly dependent on the specific reaction and solvent. For instance, in some aldol reactions, it has been shown to enhance diastereoselectivity.
-
(4S)-Hydroxy-L-proline (cis-4-Hydroxyproline): The cis-hydroxy group often leads to a decrease in enantioselectivity compared to L-proline. This is attributed to unfavorable steric interactions or competing hydrogen bonding patterns that disrupt the canonical Houk-List transition state.
-
Fluorinated Analogs (e.g., (4R)-Fluoro-L-proline): The electron-withdrawing nature of fluorine can impact the pKa of the carboxylic acid and the nucleophilicity of the secondary amine. The stereoelectronic effects of the C-F bond can also influence the pyrrolidine ring conformation, leading to subtle but significant changes in stereochemical outcomes.
Experimental Data: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Yield (%) | dr (anti:syn) | ee (%) of anti-isomer |
| L-Proline | 97 | 95:5 | 99 |
| (4R)-Hydroxy-L-proline | 95 | >99:1 | 99 |
| (4S)-Hydroxy-L-proline | 85 | 80:20 | 88 |
This table synthesizes representative data from the field to illustrate trends.
The data clearly shows that the trans-hydroxyproline can slightly improve diastereoselectivity, while the cis-isomer is detrimental to both diastereoselectivity and enantioselectivity in this specific transformation.
C5-Substituted Proline Analogs: Steric Shielding at the Reaction Site
Introducing substituents at the C5 position, adjacent to the nitrogen atom, directly impacts the steric environment around the enamine intermediate.
-
(5R)-Methyl-3-pyrrolidinecarboxylic acid: This analog has been shown to reverse the typical diastereoselectivity in Mannich reactions. While L-proline typically yields syn-products, this C5-substituted analog can favor the formation of anti-products.[1] This dramatic shift is attributed to steric hindrance; the C5-methyl group effectively blocks one face of the enamine, forcing the electrophile to approach from the opposite, less-hindered face, leading to the alternative diastereomer.
Figure 2: Conceptual comparison of transition states for L-proline vs. a C5-substituted analog.
Immobilized Proline Analogs: The Influence of the Solid Support
For applications in industrial processes and flow chemistry, immobilizing proline on a solid support is highly desirable as it facilitates catalyst recovery and reuse.[3][9] However, the heterogenization process can significantly alter the catalytic outcome.
Causality Behind Experimental Choices:
-
Support Material: The choice of support is critical. A hydrophilic support like silica gel can create a local polar environment. Silanol (Si-OH) groups on the silica surface can participate in hydrogen bonding, sometimes synergistically with the proline catalyst, but in other cases interfering with the desired transition state assembly.[9]
-
Linker: The nature of the chemical linker used to attach proline to the support influences the catalyst's flexibility and accessibility. A long, flexible linker may allow the catalyst to behave more like its homogeneous counterpart, whereas a short, rigid linker can impose conformational constraints.
-
Solvent: The interplay between the support and the solvent is crucial. In non-polar solvents, the support's surface properties can dominate the microenvironment of the catalyst. For instance, enhanced syn-diastereoselectivity has been observed for silica-supported proline in toluene, an effect attributed to hydrogen bonding between the support's silanol groups and the aldehyde, which is more pronounced in a non-polar medium.[9]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting stems from detailed, reproducible methodologies. Below is a representative protocol for a proline-catalyzed aldol reaction, designed to serve as a reliable starting point for catalyst evaluation.
Protocol: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
Objective: To determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product using L-proline as the catalyst.
Materials:
-
L-Proline (e.g., 30 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Acetone (10.0 mmol, 10.0 equiv, serves as reactant and solvent)
-
Dimethyl Sulfoxide (DMSO) (if needed, to solubilize catalyst)
-
Saturated aq. NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or equivalent) and appropriate mobile phase (e.g., hexane/isopropanol mixture).
Procedure:
-
Reaction Setup: To a clean, dry vial, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and L-proline (34.5 mg, 0.3 mmol).
-
Solvent/Reagent Addition: Add acetone (0.74 mL, 10.0 mmol). If L-proline does not dissolve, add a minimal amount of DMSO (e.g., 0.2 mL) to achieve a homogeneous solution. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.
-
Characterization:
-
Determine the yield of the purified product.
-
Acquire a ¹H NMR spectrum to determine the diastereomeric ratio by integrating characteristic signals for the syn and anti diastereomers.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Self-Validation: The protocol's integrity is validated by comparing the obtained results (yield, dr, ee) against established literature values for this benchmark reaction. Any significant deviation would prompt an investigation into reagent purity, reaction conditions, or analytical methods.
Conclusion and Future Outlook
While L-proline remains a workhorse in organocatalysis, this guide demonstrates that its analogs are not mere curiosities but powerful tools for modulating and even reversing stereoselectivity. A deep understanding of the interplay between a catalyst's structure, its conformational dynamics, and the transition state of the reaction is paramount. C4-substituents can fine-tune selectivity through secondary interactions, C5-substituents can act as powerful steric shields to invert diastereoselectivity, and immobilization introduces a new layer of complexity where the support itself becomes an active participant in the catalytic process.
Future developments will likely focus on designing more sophisticated proline analogs guided by computational modeling to predict their stereodirecting capabilities with even greater accuracy.[8] The continued exploration of these "designer" catalysts will undoubtedly unlock new synthetic pathways and provide access to complex chiral molecules with unprecedented efficiency and precision.
References
-
Title: 10.1: Chiral Proline Based Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Heterogeneous organocatalysis: the proline case Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Proline-Catalyzed Asymmetric Reactions Source: ResearchGate URL: [Link]
-
Title: Stereoselective Synthesis of Quaternary Proline Analogues Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Proline organocatalysis Source: Wikipedia URL: [Link]
-
Title: Heterogeneous organocatalysis: the proline case Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions Source: ResearchGate URL: [Link]
-
Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: MDPI URL: [Link]
-
Title: Proline-catalyzed aldol reactions Source: Wikipedia URL: [Link]
-
Title: 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: PNAS URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4S)-4-METHYL-L-PROLINE HCL
Welcome to your comprehensive guide on the safe handling of (4S)-4-METHYL-L-PROLINE HCL. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) to ensure your protection and the integrity of your experiments. This guide is built on the foundational principles of laboratory safety, drawing from established protocols for handling similar chemical entities.
Core Principles of Protection: A Multi-Layered Defense
Effective laboratory safety is not about a single piece of equipment but a holistic system of controls. The hierarchy of controls prioritizes engineering and administrative controls to minimize reliance on PPE. However, PPE remains the critical last line of defense.
Our approach to handling this compound is based on the assumption that it is a hazardous substance, a prudent practice for any novel or uncharacterized compound.[5][6]
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[7][8] | Protects against accidental splashes of solutions and airborne dust particles that can cause serious eye irritation.[2][8] |
| Hand Protection | Nitrile gloves (powder-free).[3] | Prevents direct skin contact, which can cause skin irritation.[2][4] Powder-free gloves are recommended to avoid aerosolizing the compound.[9] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2][6] A dust mask or respirator may be necessary for handling large quantities or when significant dust is generated.[7] | Minimizes inhalation of airborne particles, which can cause respiratory tract irritation.[2] |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spanlab.in [spanlab.in]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. carlroth.com [carlroth.com]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
